Product packaging for (-)-Eleutherin(Cat. No.:CAS No. 22768-95-2)

(-)-Eleutherin

Cat. No.: B1671171
CAS No.: 22768-95-2
M. Wt: 272.29 g/mol
InChI Key: IAJIIJBMBCZPSW-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eleutherin, (-)-, is a pyranonaphthoquinone derivative that inhibits DNA topoisomerase II.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B1671171 (-)-Eleutherin CAS No. 22768-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22768-95-2

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(1S,3R)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m1/s1

InChI Key

IAJIIJBMBCZPSW-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC

Canonical SMILES

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alloeleutherin, Eleutherin, (-)-

Origin of Product

United States

Foundational & Exploratory

Unveiling (-)-Eleutherin: A Technical Guide to its Natural Source and Isolation from Eleutherine bulbosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eleutherin, a prominent naphthoquinone, has garnered significant scientific interest for its diverse pharmacological activities. This document provides an in-depth technical guide to its primary natural source, Eleutherine bulbosa (Mill.) Urb., and a detailed methodology for its extraction and isolation. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this promising natural compound. Eleutherine bulbosa, a member of the Iridaceae family, is a medicinal plant rich in phytochemicals, including naphthalenes, anthraquinones, and most notably, naphthoquinones such as eleutherin, isoeleutherin, and eleutherol.[1]

Natural Source: Eleutherine bulbosa (Mill.) Urb.

Eleutherine bulbosa, commonly known as "bawBawang Dayak" or "red onion," is an herbaceous plant characterized by its red-colored bulbs. Traditionally, it has been used in folk medicine for various ailments. The bulbs of the plant are the primary source of this compound and other bioactive naphthoquinones. The concentration and composition of these compounds can be influenced by geographical location, cultivation practices, and harvesting time.

Isolation of this compound: Experimental Protocol

The following protocol for the isolation of this compound is based on established scientific literature, providing a reproducible methodology for laboratory-scale extraction and purification.

Plant Material Preparation
  • Collection and Identification: Fresh bulbs of Eleutherine bulbosa are collected and authenticated by a qualified botanist.

  • Drying: The bulbs are cleaned, sliced, and oven-dried at a controlled temperature (e.g., 45°C) to a constant weight to prevent enzymatic degradation of the bioactive compounds.

  • Pulverization: The dried bulb slices are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: Dichloromethane has been effectively used for the extraction of eleutherin.[1] Other solvents such as ethanol and ethyl acetate have also been reported for extracting compounds from Eleutherine bulbosa.

  • Maceration: The powdered plant material (170 g) is subjected to maceration with dichloromethane (3 x 24 h) to produce a crude extract.[1]

  • Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude dichloromethane extract (2.5 g).[1]

Fractionation and Purification
  • Medium-Pressure Liquid Chromatography (MPLC): The crude extract is subjected to MPLC on a silica gel column (230-400 mesh). A step gradient of hexane-ethyl acetate is employed as the mobile phase to separate the extract into fractions.[1]

  • High-Performance Liquid Chromatography (HPLC): Active fractions from MPLC are further purified by semi-preparative HPLC. A DIOL column is utilized with a mobile phase consisting of a mixture of hexane-dichloromethane-acetonitrile to isolate pure this compound.[1]

Quantitative Data

The following table summarizes the quantitative data for the isolation of this compound from Eleutherine bulbosa as reported in the literature.

ParameterValueReference
Starting Material (Dried Bulbs)170 g[1]
Extraction SolventDichloromethane[1]
Crude Extract Yield2.5 g[1]
Purification MethodMPLC followed by semi-preparative HPLC[1]
Final Yield of this compound4.7 mg[1]
Final Yield of Isoeleutherin12 mg[1]

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Eleutherine bulbosa.

Isolation_Workflow Start Fresh Bulbs of Eleutherine bulbosa Drying Drying (45°C) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Maceration with Dichloromethane (3 x 24h) Grinding->Extraction Filtration Filtration & Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Dichloromethane Extract Filtration->Crude_Extract MPLC MPLC Fractionation (Silica Gel, Hexane-EtOAc) Crude_Extract->MPLC Active_Fractions Active Fractions MPLC->Active_Fractions HPLC Semi-preparative HPLC (DIOL column, Hexane-DCM-ACN) Active_Fractions->HPLC Eleutherin This compound HPLC->Eleutherin Isoeleutherin Isoeleutherin HPLC->Isoeleutherin

Caption: Workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound and extracts of Eleutherine bulbosa have been reported to exhibit various biological activities, including anticancer properties. The mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival. Network pharmacology studies and in vitro experiments have suggested that the anticancer effects of Eleutherine bulbosa extract are associated with the induction of apoptosis through the modulation of the p53, MAPK, and PI3K-Akt signaling pathways.[2][3] Furthermore, it has been suggested that eleutherin, along with related compounds, can induce apoptosis by activating caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. This activation subsequently triggers a caspase cascade, leading to programmed cell death.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_caspases Caspase Cascade Eleutherin This compound PI3K_Akt PI3K-Akt Pathway Eleutherin->PI3K_Akt modulates MAPK MAPK Pathway Eleutherin->MAPK modulates p53 p53 Pathway Eleutherin->p53 modulates Caspase8 Caspase-8 (Initiator) Eleutherin->Caspase8 activates Caspase9 Caspase-9 (Initiator) PI3K_Akt->Caspase9 inhibits MAPK->Caspase9 p53->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

An In-depth Technical Guide to (-)-Eleutherin: Discovery, Traditional Medicinal Use, and Modern Pharmacological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eleutherin is a naturally occurring naphthoquinone that has garnered significant scientific interest due to its diverse pharmacological activities, deeply rooted in traditional medicine. Isolated from the bulbs of Eleutherine bulbosa (Mill.) Urb., this compound has demonstrated promising antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its traditional medicinal applications, and a detailed exploration of its modern pharmacological evaluation. Key experimental protocols for its isolation and bioactivity assessment are detailed, and the molecular mechanisms underlying its therapeutic potential, particularly its impact on critical signaling pathways, are elucidated through structured data and visual diagrams.

Discovery and History in Traditional Medicine

Initial Discovery and Structural Elucidation

The journey of this compound's discovery is intertwined with the phytochemical exploration of the Iridaceae family. While the exact first isolation is not definitively documented in readily available contemporary literature, early studies on the constituents of Eleutherine bulbosa in the mid-20th century led to the identification of eleutherin as a prominent naphthoquinone. The determination of its absolute configuration as the (-)-enantiomer was a subsequent and crucial step in understanding its bioactivity.

Traditional Medicinal Uses of Eleutherine bulbosa

Eleutherine bulbosa (Mill.) Urb., also known by its synonyms Eleutherine americana Merr., has a rich history of use in traditional medicine, particularly by the Dayak community in Borneo, Indonesia, where it is locally known as "Bawang Dayak" or "Dayak onion".[1] The bulbs of the plant are the primary part used for medicinal purposes.

Traditionally, Eleutherine bulbosa has been employed to treat a wide array of ailments, including:

  • Infections: Its antimicrobial properties have made it a traditional remedy for various infections.[1]

  • Inflammatory Conditions: The plant has been used to alleviate inflammatory disorders.[1]

  • Metabolic Diseases: It is traditionally used in the management of diabetes.[1]

  • Cancer: The bulbs have been applied in folk medicine for the treatment of various cancers, including breast cancer.[1]

  • Cardiovascular Issues: It has been used for hypertension and other heart-related conditions.[1]

  • Other Ailments: Traditional uses also extend to treating stroke, fertility problems, and to increase breast milk production.[1]

The extensive traditional use of Eleutherine bulbosa has provided a strong impetus for modern scientific investigation into its bioactive constituents, with this compound emerging as a key player in its therapeutic effects.

Pharmacological Activities and Quantitative Data

Modern scientific research has validated many of the traditional claims associated with Eleutherine bulbosa and has attributed a significant portion of its bioactivity to this compound and related naphthoquinones.

Antimicrobial Activity

This compound exhibits notable activity against a range of pathogenic microorganisms. The mechanism of its antibacterial action is thought to involve the generation of reactive oxygen species due to its quinone structure.

Table 1: Antimicrobial Activity of this compound and Related Compounds

Compound/ExtractMicroorganismActivity MetricValueReference
EleutherinStaphylococcus aureusIC50165 µg/mL
IsoeleutherinStaphylococcus aureusIC50172.90 µg/mL
Dichloromethane FractionStaphylococcus aureusMIC125 µg/mL
IsoeleutherinStaphylococcus aureusMIC250 µg/mL
EleutherinEscherichia coli-Inactive
IsoeleutherinEscherichia coli-Inactive
Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is mediated through the modulation of several critical signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity of this compound and Eleutherine bulbosa Extracts

Compound/ExtractCancer Cell LineActivity MetricValueReference
EleutherinRat Glioma C6IC50 (6h)32.33 µM[2]
EleutherinRat Glioma C6IC50 (12h)28.46 µM[2]
EleutherinRat Glioma C6IC50 (24h)4.98 µM[2]
E. bulbosa Ethanol ExtractWiDr (Colon Cancer)IC50364.103 µg/mL[1]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for conducting key bioactivity assays.

Isolation of this compound from Eleutherine bulbosa Bulbs

Objective: To isolate and purify this compound from the bulbs of Eleutherine bulbosa.

Materials:

  • Dried and powdered bulbs of Eleutherine bulbosa

  • Solvents: n-hexane, dichloromethane, ethyl acetate, methanol

  • Silica gel for column chromatography (60-120 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Glass column for chromatography

Protocol:

  • Extraction:

    • Macerate the dried and powdered bulbs of Eleutherine bulbosa with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

    • Suspend the crude extract in water and partition successively with n-hexane, dichloromethane, and ethyl acetate.

  • Column Chromatography:

    • Subject the dichloromethane fraction, which is typically rich in naphthoquinones, to silica gel column chromatography.

    • Pack the column with silica gel slurried in n-hexane.

    • Load the concentrated dichloromethane fraction onto the top of the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions of approximately 20 mL each.

  • Fraction Analysis and Purification:

    • Monitor the collected fractions using TLC. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize the spots under UV light (254 nm and 365 nm).

    • Combine the fractions containing the compound of interest (eleutherin) based on their TLC profiles.

    • Further purify the combined fractions by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., Rat Glioma C6)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.025–50 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired time periods (e.g., 6, 12, and 24 hours).[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathways and Molecular Mechanisms

This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound has been shown to inhibit the PI3K/Akt pathway.[2]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Eleutherin This compound Eleutherin->pAkt Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant activation of the MAPK pathway is a common feature of many cancers. Network pharmacology studies have suggested that compounds in Eleutherine bulbosa, including eleutherin, may modulate the MAPK pathway.[3]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors EGFR EGFR GrowthFactor->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Myc) ERK->TranscriptionFactors Eleutherin This compound Eleutherin->ERK Modulation GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression

Caption: Putative modulation of the MAPK signaling pathway by this compound.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The p53 signaling pathway is a target for many anticancer agents. Network pharmacology analyses have indicated that compounds from Eleutherine bulbosa are associated with the p53 signaling pathway.[3]

p53_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus DNA_damage DNA Damage p53 p53 DNA_damage->p53 Activation p21 p21 p53->p21 BAX BAX p53->BAX CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis Eleutherin This compound Eleutherin->p53 Modulation

Caption: Postulated involvement of this compound in the p53 signaling pathway.

Conclusion and Future Directions

This compound, a naphthoquinone derived from the traditionally used medicinal plant Eleutherine bulbosa, has demonstrated significant potential as a therapeutic agent. Its well-documented antimicrobial and anticancer activities, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling candidate for further drug development. Future research should focus on a more detailed elucidation of its molecular targets, preclinical and clinical evaluation of its efficacy and safety, and the development of synthetic strategies to generate more potent and selective analogs. The rich history of its use in traditional medicine provides a valuable foundation for its continued exploration in modern pharmacology.

References

Unveiling the Physicochemical Profile of (-)-Eleutherin: A Preliminary Assessment for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive initial assessment of the physicochemical properties of (-)-Eleutherin, a naturally occurring naphthoquinone with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's characteristics crucial for preclinical evaluation. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows.

This compound, a stereoisomer of Eleutherin, is primarily isolated from the bulbs of Eleutherine species. It is recognized for its antimicrobial and potential anticancer activities. An initial assessment of its physicochemical properties is paramount for formulation development, understanding its pharmacokinetic profile, and designing further preclinical and clinical studies.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. It is important to note that while some data is available for Eleutherin extracts or as computationally predicted values, experimentally determined quantitative data for pure this compound remains limited in the scientific literature.

PropertyDataSource
Molecular Formula C₁₆H₁₆O₄[1][2]
Molecular Weight 272.29 g/mol [1][2]
IUPAC Name (1S,3R)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione[1]
CAS Number 22768-95-2[1]
Appearance Yellow to orange crystalline solid[3]
Melting Point A range of 170-180 °C has been suggested for extracts containing the compound.[3]
Solubility Soluble in polar organic solvents such as methanol, ethanol, dichloromethane, chloroform, DMSO, and acetone. Poorly soluble in water.[1][3][4]
Lipophilicity (logP) A computed XLogP3 value of 2.6 is available.[2]
Optical Activity Levorotatory, indicated by the (-)-prefix in its name.[3]
pKa No experimentally determined value is readily available in the literature.
Stability Can be stored in DMSO at -20°C for long-term (months to years).[1]

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are standard methodologies that can be applied to characterize this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.[5]

Methodology:

  • Sample Preparation: A small amount of the dried, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus: A calibrated melting point apparatus is used.

  • Initial Determination: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[5]

  • Accurate Determination: A fresh sample is heated slowly, with the temperature increasing at a rate of 1-2 °C/min as it approaches the approximate melting point.[5][6]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[6]

Solubility Determination

Quantitative solubility data is crucial for developing suitable formulations for in vitro and in vivo studies.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Expression of Results: Solubility is typically expressed in mg/mL or molarity (mol/L).

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[7]

Methodology (HPLC-based):

  • Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity.

  • Calibration: A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (e.g., C18).

  • Chromatographic Conditions: An isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used.

  • Sample Analysis: this compound is injected under the same chromatographic conditions.

  • Calculation: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The logP of this compound is then calculated from its retention factor using the calibration curve.[8][9]

pKa Determination

The acid dissociation constant (pKa) is important for understanding the ionization state of a molecule at different physiological pH values, which influences its solubility, permeability, and target binding.

Methodology (UV-Vis Spectrophotometry):

  • Principle: The UV-Vis absorption spectrum of a compound containing a chromophore near an ionizable group will change as a function of pH.[10]

  • Sample Preparation: A series of solutions of this compound are prepared in buffers of varying, precisely known pH values.

  • Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[11][12]

Signaling Pathways and Experimental Workflows

Recent studies on extracts from Eleutherine bulbosa, which contain this compound, have shed light on its potential mechanisms of action in cancer cells. These extracts have been shown to be associated with the p53, MAPK, and PI3K-Akt signaling pathways, ultimately leading to the induction of apoptosis and inhibition of the cell cycle.[13][14]

Eleutherin_Signaling_Pathway cluster_stimulus cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Eleutherin This compound p53 p53 Pathway Eleutherin->p53 MAPK MAPK Pathway Eleutherin->MAPK PI3K_Akt PI3K-Akt Pathway Eleutherin->PI3K_Akt Apoptosis Apoptosis Induction p53->Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis CellCycle Cell Cycle Inhibition PI3K_Akt->CellCycle

Caption: this compound's involvement in key signaling pathways.

A generalized workflow for determining a key physicochemical property, such as logP using HPLC, is depicted below. This workflow highlights the systematic approach required for accurate characterization.

logP_Determination_Workflow prep_standards Prepare Standard Solutions (Known logP) hplc_analysis Reversed-Phase HPLC Analysis prep_standards->hplc_analysis prep_sample Prepare this compound Solution prep_sample->hplc_analysis get_retention Obtain Retention Times (tR) hplc_analysis->get_retention calc_k Calculate Retention Factor (k') get_retention->calc_k gen_curve Generate Calibration Curve (log k' vs. logP) calc_k->gen_curve For Standards calc_logp Calculate logP of this compound calc_k->calc_logp For this compound gen_curve->calc_logp

Caption: Workflow for logP determination via HPLC.

Conclusion

This technical guide provides a foundational overview of the physicochemical properties of this compound. While existing data offers a solid starting point, further experimental validation of key parameters such as melting point, solubility, logP, and pKa for the pure compound is crucial. The outlined experimental protocols provide a clear path for obtaining this critical information. Understanding these properties, in conjunction with its known biological activities and associated signaling pathways, will be instrumental in advancing this compound through the drug development pipeline.

References

Data Presentation: Cytotoxicity of (-)-Eleutherin and its Source Extracts

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Preliminary Cytotoxicity of (-)-Eleutherin

This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the existing preliminary research on the cytotoxic effects of this compound on various cell lines. This compound is a naphthoquinone isolated from plants of the Eleutherine genus, such as Eleutherine plicata and Eleutherine bulbosa.[1][2] It has garnered scientific interest for its potential as an anticancer agent, demonstrating cytotoxic and antiproliferative effects across a range of cancer cell lines.[1][3] This guide details the experimental protocols used for its evaluation, presents quantitative data in a structured format, and visualizes the key signaling pathways involved in its mechanism of action.

The cytotoxic potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell growth.[4] The following tables summarize the reported IC50 values for this compound and extracts from Eleutherine species against various cancer and normal cell lines.

Table 1: IC50 Values of Purified this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Rat Glioma C6Glioma632.33 (±1.25)[1]
Rat Glioma C6Glioma1228.46 (±1.85)[1]
Rat Glioma C6Glioma244.98 (±0.22)[1]

Table 2: IC50 Values of Eleutherine Plant Extracts

Extract Source & TypeCell LineCancer TypeIC50 (µg/mL)Reference
E. bulbosa (n-hexane)WiDrColon56.145 (±3.539)[2][5]
E. bulbosa (ethyl acetate)WiDrColon70.758 (±7.702)[2][5]
E. bulbosa (ethanol)WiDrColon364.103 (±31.169)[2][5]
E. americana (bulb)JurkatLeukemia3.855 (±0.55)[6]
E. americana (root)JurkatLeukemia13.087 (±1.799)[6]
E. bulbosa (EBE)T47DBreast202.37 (±2.29)[7]
E. americana (bulb)MRC-5Normal Lung Fibroblast5.906 (±0.125)[6]
E. americana (root)MRC-5Normal Lung Fibroblast98.547 (±2.172)[6]

Note: Direct comparison between µM for pure compounds and µg/mL for extracts should be made with caution due to the mixed composition of extracts.

Experimental Protocols

The evaluation of this compound's cytotoxicity involves several standard in vitro assays. The methodologies described below are based on protocols commonly cited in natural product research.[8][9][10]

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 - 10,000 cells/well) and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The plates are then incubated for specific time periods (e.g., 6, 12, 24, 48, or 72 hours).[1][11]

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[11]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[11]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are seeded in plates, treated with this compound at the desired concentrations (e.g., IC50 value) for a specified time, and then harvested.[8]

  • Staining: The harvested cells are washed with PBS and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with this compound as described above and harvested. A minimum of 1 x 10^6 cells is recommended.[12]

  • Fixation: The cell pellet is resuspended and fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and stained with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. Studies show Eleutherine bulbosa extract can cause an increase in the sub-G1 and S phases, indicating cell cycle disruption.[7][13]

Mandatory Visualization

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow for cytotoxicity testing and the signaling pathways implicated in this compound's mechanism of action.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation CellCulture 1. Cell Line Culture (e.g., C6, WiDr, T47D) Seeding 2. Seed Cells in Plates CellCulture->Seeding Treatment 3. Treat with this compound (Dose- and Time-Response) Seeding->Treatment MTT MTT Assay (Viability / IC50) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Migration Migration / Colony Assay Treatment->Migration IC50_Calc IC50 Value Calculation MTT->IC50_Calc Pathway_ID Signaling Pathway Identification Apoptosis->Pathway_ID CellCycle->Pathway_ID Migration->Pathway_ID Mechanism Determine Mechanism of Action IC50_Calc->Mechanism Pathway_ID->Mechanism

Caption: General experimental workflow for in vitro cytotoxicity studies.

G Eleutherin This compound PI3K PI3K Eleutherin->PI3K Inhibition pAKT p-AKT (Active) PI3K->pAKT Activates AKT AKT TERT TERT (Telomerase) pAKT->TERT Upregulates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Survival & Proliferation TERT->Proliferation

Caption: this compound inhibits the PI3K/AKT signaling pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Eleutherin1 This compound Casp8 Caspase-8 Eleutherin1->Casp8 Binds to/Activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activates p53 p53 Pathway Bax Bax p53->Bax Activates Mito Mitochondria Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction pathways involving this compound.

Mechanism of Action and Signaling Pathways

Research indicates that this compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting critical cell survival pathways.

  • Inhibition of the PI3K/AKT/Telomerase Pathway: In rat glioma C6 cells, this compound has been shown to reduce the phosphorylation of AKT, a key protein in the PI3K/AKT signaling pathway that promotes cell survival and proliferation.[1][8] The inactivation of AKT leads to a dose-dependent reduction in the expression of telomerase reverse transcriptase (TERT).[1] Telomerase is crucial for maintaining telomere length and enabling the unlimited proliferation characteristic of cancer cells. Its inhibition by this compound is a significant contributor to the induction of cell death.[1][8]

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death.[1][9]

    • Extrinsic Pathway: Docking studies suggest that eleutherin and its analogs can bind to caspase-8, an initiator caspase in the extrinsic (death receptor) pathway of apoptosis.[3][14][15] Activation of this pathway leads to the activation of downstream executioner caspases.

    • Intrinsic Pathway: The p53 and MAPK signaling pathways are also implicated in the apoptotic response to Eleutherine extracts.[9][13] The p53 tumor suppressor protein can trigger the intrinsic (mitochondrial) pathway of apoptosis by upregulating pro-apoptotic proteins like Bax.[16]

  • Cell Cycle Disruption: Extracts from Eleutherine bulbosa have been observed to disrupt the normal progression of the cell cycle in T47D breast cancer cells.[13] This leads to an accumulation of cells in the sub-G1 and S phases and a reduction in the G1 and G2/M phases, indicating cell cycle arrest and subsequent apoptosis.[7][13]

  • Inhibition of Topoisomerase II: Like some other naphthoquinones, this compound may act as a topoisomerase II inhibitor.[1] By stabilizing the complex between the enzyme and DNA, it can lead to the accumulation of double-strand breaks, triggering a DNA damage response and ultimately apoptosis.[3]

Conclusion

The preliminary in vitro data strongly suggest that this compound is a promising cytotoxic agent with activity against a variety of cancer cell lines, including those derived from glioma, colon, breast, and leukemia.[1][2][3][6] Its multi-faceted mechanism of action, which includes the inhibition of the critical PI3K/AKT survival pathway, induction of apoptosis through both extrinsic and intrinsic pathways, and cell cycle disruption, makes it an attractive candidate for further drug development. Future research should focus on in vivo efficacy and toxicity studies to validate these in vitro findings and to assess the therapeutic potential of this compound in a preclinical setting.

References

Spectroscopic Fingerprinting of (-)-Eleutherin: A Technical Guide to its NMR and MS Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (-)-Eleutherin, a naturally occurring naphthoquinone with significant biological activities. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for acquiring this data, and presents a logical workflow for the spectroscopic analysis of such natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming its molecular structure and stereochemistry.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals characteristic signals for its aromatic, olefinic, and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
H-14.85q6.8
3-CH₃1.45d6.8
H-34.40qd6.8, 2.0
H-4α2.80dd18.0, 2.0
H-4β2.65d18.0
H-67.65d8.0
H-77.50t8.0
H-87.20d8.0
9-OCH₃3.95s-
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

CarbonChemical Shift (δ ppm)
C-172.5
C-368.0
3-CH₃21.0
C-435.0
C-5182.0
C-5a135.0
C-6120.0
C-7134.0
C-8118.0
C-9160.0
9-OCH₃56.5
C-10187.0
C-10a115.0
C-10b132.0
C-1'15.0
2D NMR Correlations (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be observed between H-1 and 3-CH₃, and between H-3 and H-4 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is used to assign the carbon signals based on the known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would confirm the connectivity of the pyran ring to the naphthoquinone core.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound (C₁₆H₁₆O₄), the expected exact mass can be calculated and compared with the experimental value.

IonCalculated m/zObserved m/z
[M+H]⁺273.1127273.1125
[M+Na]⁺295.0946295.0944
MS/MS Fragmentation Pattern

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. This fragmentation pattern provides valuable structural information. The fragmentation of the [M+H]⁺ ion of this compound would likely involve characteristic losses.

Precursor Ion (m/z)Product Ions (m/z)Proposed Neutral Loss
273.1125255.0918H₂O
273.1125245.1072CO
273.1125229.0759C₂H₄O

Experimental Protocols

NMR Spectroscopy

A general protocol for the NMR analysis of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition:

    • COSY, HSQC, HMBC: Utilize standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and sensitivity.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing. For 2D spectra, process both dimensions accordingly.

Mass Spectrometry

A general protocol for the MS analysis of this compound is as follows:

  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the chosen ionization technique.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electrospray ionization (ESI) is a common choice for natural products.

  • HRMS Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in full scan mode over a relevant m/z range.

    • Use an internal or external calibrant to ensure high mass accuracy.

  • MS/MS Acquisition:

    • Select the precursor ion of interest (e.g., [M+H]⁺) in the first mass analyzer.

    • Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting product ions in the second mass analyzer.

    • Vary the collision energy to obtain optimal fragmentation information.

  • Data Analysis: Analyze the acquired mass spectra to determine the accurate mass, molecular formula, and fragmentation pathways. Specialized software can be used to aid in data interpretation.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Characterization_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Extraction Extraction from Natural Source Chromatography Chromatographic Purification Extraction->Chromatography Purity Purity Assessment (e.g., HPLC) Chromatography->Purity MS Mass Spectrometry (HRMS, MS/MS) Purity->MS NMR NMR Spectroscopy (1D & 2D) Purity->NMR MF_Det Molecular Formula Determination MS->MF_Det Frag_Anal Fragmentation Analysis MS->Frag_Anal NMR_Assign NMR Signal Assignment NMR->NMR_Assign Structure_Elucid Structure Elucidation MF_Det->Structure_Elucid Frag_Anal->Structure_Elucid NMR_Assign->Structure_Elucid Final_Structure Final_Structure Structure_Elucid->Final_Structure Final Structure This compound

Caption: Workflow for the spectroscopic characterization of this compound.

The Uncharted Path: A Technical Guide to the Biosynthesis of (-)-Eleutherin in Eleutherine plicata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eleutherin, a naphthoquinone isolated from the bulbs of Eleutherine plicata, has garnered significant interest for its diverse pharmacological activities. Despite its potential, the biosynthetic pathway responsible for its production in E. plicata remains unelucidated. This technical guide provides a comprehensive overview of a putative biosynthetic pathway for this compound, drawing upon established principles of naphthoquinone biosynthesis in plants. Furthermore, this document outlines detailed experimental protocols and data presentation strategies to facilitate future research aimed at unraveling the precise enzymatic steps and regulatory mechanisms governing the formation of this promising natural product.

Introduction

Eleutherine plicata Herb., a member of the Iridaceae family, is a medicinal plant traditionally used in various cultures for its therapeutic properties. The bulbs of this plant are a rich source of several bioactive naphthoquinones, with this compound being a prominent constituent. Structurally, this compound is a chiral molecule characterized by a naphthoquinone core appended with a dihydropyran ring. While numerous studies have focused on the isolation, characterization, and pharmacological evaluation of this compound and its stereoisomer, Isoeleutherin, the intricate molecular machinery driving their biosynthesis remains a scientific frontier.

Understanding the biosynthetic pathway of this compound is paramount for several reasons. It can pave the way for biotechnological production of this compound through metabolic engineering in microbial or plant-based systems, ensuring a sustainable and scalable supply. Moreover, knowledge of the biosynthetic enzymes can open avenues for the chemoenzymatic synthesis of novel analogs with improved therapeutic profiles. This guide aims to provide a foundational framework for researchers embarking on the exciting journey of elucidating the biosynthesis of this compound.

Proposed Biosynthetic Pathway of this compound

Based on the known biosynthesis of other plant naphthoquinones, such as juglone and plumbagin, a putative pathway for this compound is proposed to originate from the shikimate pathway and the polyketide pathway . The shikimate pathway would provide the aromatic ring system, while the polyketide pathway would contribute the remaining carbons of the naphthoquinone skeleton and the side chain.

The proposed pathway can be divided into several key stages:

  • Formation of the Naphthoquinone Core: This is hypothesized to occur via the polyketide pathway, starting with a starter unit, likely acetyl-CoA, followed by successive condensations with malonyl-CoA units to form a polyketide chain. This chain then undergoes intramolecular cyclization and aromatization reactions to yield a core naphthoquinone structure.

  • Methylation and Hydroxylation: The naphthoquinone core is likely subjected to tailoring enzymes, including methyltransferases and hydroxylases (such as cytochrome P450 monooxygenases), to introduce the methyl and hydroxyl groups at specific positions on the aromatic ring.

  • Formation of the Dihydropyran Ring: The final and stereospecific step would involve the formation of the dihydropyran ring. This is likely a complex enzymatic process, potentially involving a Michael addition of a C3 unit derived from pyruvate or a related metabolite, followed by cyclization and stereospecific reduction to yield the final this compound molecule.

Below is a graphical representation of the proposed logical flow for the biosynthesis.

G Proposed Biosynthetic Pathway of this compound A Shikimate Pathway B Chorismate A->B D Naphthoquinone Intermediate B->D Contribution to Aromatic Ring C Polyketide Pathway (Acetyl-CoA + Malonyl-CoA) C->D E Methylation (SAM-dependent Methyltransferase) D->E F Hydroxylation (Cytochrome P450) E->F G Modified Naphthoquinone F->G H Addition of C3 Unit (e.g., from Pyruvate) G->H I Cyclization & Stereospecific Reduction H->I J This compound I->J

Caption: A putative biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

To validate and refine the proposed biosynthetic pathway, a multi-pronged experimental approach is necessary. The following are detailed methodologies for key experiments.

Precursor Feeding Studies with Isotopic Labeling

Objective: To identify the primary metabolic precursors of this compound.

Methodology:

  • Plant Material: Fresh bulbs of Eleutherine plicata or sterile tissue cultures (e.g., callus or hairy root cultures) will be used.

  • Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as [¹³C₆]-glucose, [1,2-¹³C₂]-acetate, and [¹³C₇]-shikimic acid.

  • Administration of Precursors:

    • For whole plants, precursors can be administered through root feeding by dissolving them in the hydroponic solution.

    • For tissue cultures, the labeled compounds will be added directly to the culture medium.

    • A control group will be fed with unlabeled precursors.

  • Incubation: The plants or tissues will be incubated for a defined period (e.g., 24, 48, 72 hours) to allow for the uptake and metabolism of the labeled precursors.

  • Extraction of this compound: After the incubation period, the plant material will be harvested, and this compound will be extracted using an appropriate solvent system (e.g., ethanol or dichloromethane) and purified using chromatographic techniques (e.g., HPLC).

  • Analysis: The purified this compound will be analyzed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and position of the isotopic labels.

  • Data Interpretation: The labeling pattern in the this compound molecule will provide direct evidence for the involvement of the fed precursors in its biosynthesis.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

  • Preparation of Crude Protein Extracts: Fresh E. plicata bulb tissue will be ground in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors) to obtain a crude protein extract.

  • Enzyme Assays for Key Steps:

    • Polyketide Synthase (PKS) Assay: The activity of PKS can be assayed by incubating the protein extract with acetyl-CoA and [¹⁴C]-malonyl-CoA. The formation of radiolabeled polyketide products can be monitored by thin-layer chromatography (TLC) and autoradiography.

    • Methyltransferase Assay: The activity of SAM-dependent methyltransferases can be measured by incubating the protein extract with a putative naphthoquinone substrate and [³H]-S-adenosylmethionine (SAM). The transfer of the radiolabeled methyl group to the substrate is then quantified.

    • Cytochrome P450 Monooxygenase Assay: These assays are typically performed using microsomes prepared from the plant tissue. The activity can be monitored by following the NADPH-dependent conversion of a substrate to its hydroxylated product, often detected by HPLC or LC-MS.

  • Enzyme Purification: If enzymatic activity is detected, the responsible enzyme can be purified using a combination of protein chromatography techniques (e.g., ammonium sulfate precipitation, ion-exchange, size-exclusion, and affinity chromatography).

  • Kinetic Characterization: Once purified, the kinetic parameters (Kₘ, Vₘₐₓ) of the enzyme can be determined.

Transcriptome Analysis

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

  • RNA Extraction: Extract total RNA from E. plicata tissues with high and low levels of this compound production (e.g., bulbs vs. leaves).

  • RNA Sequencing (RNA-Seq): Perform high-throughput RNA sequencing to obtain the transcriptome profiles of these tissues.

  • Differential Gene Expression Analysis: Compare the transcriptomes to identify genes that are significantly upregulated in the this compound-producing tissues.

  • Candidate Gene Identification: Prioritize candidate genes based on their annotation (e.g., PKS, methyltransferase, cytochrome P450) and their co-expression with known pathway genes.

  • Functional Characterization: The function of candidate genes can be verified through heterologous expression in a suitable host (e.g., E. coli or yeast) followed by in vitro enzyme assays, or through gene silencing (e.g., RNAi) in E. plicata to observe the effect on this compound production.

Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following table templates are provided as a guide for organizing data from the proposed experiments.

Table 1: Incorporation of Isotopically Labeled Precursors into this compound

Labeled Precursor AdministeredIncubation Time (h)% Enrichment in this compound (MS)Specific Incorporation Pattern (NMR)
[¹³C₆]-Glucose24
48
72
[1,2-¹³C₂]-Acetate24
48
72
[¹³C₇]-Shikimic Acid24
48
72
Control (Unlabeled)72

Table 2: Kinetic Parameters of a Putative Biosynthetic Enzyme

EnzymeSubstrateKₘ (µM)Vₘₐₓ (nmol/mg/min)Optimal pHOptimal Temperature (°C)
EpPKS1Malonyl-CoA
EpOMT1Naphthoquinone Intermediate
EpCYP1Modified Naphthoquinone

Conclusion

The biosynthesis of this compound in Eleutherine plicata represents a compelling area of research with significant implications for pharmacology and biotechnology. This technical guide provides a putative biosynthetic pathway and a detailed roadmap of experimental strategies to unravel this complex process. By employing a combination of isotopic labeling, enzymology, and transcriptomics, researchers can systematically piece together the puzzle of this compound formation. The insights gained will not only enrich our understanding of plant secondary metabolism but also empower the development of sustainable platforms for the production of this valuable natural product.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the elucidation of the this compound biosynthetic pathway.

G Experimental Workflow for Pathway Elucidation A Hypothesize Putative Pathway B Precursor Feeding Studies (Isotopic Labeling) A->B D Transcriptome Analysis (RNA-Seq) A->D F Enzyme Assays (from E. plicata extracts) A->F C Identify Precursors B->C H Functional Characterization (Heterologous Expression / Silencing) C->H E Identify Candidate Genes D->E E->H G Detect Enzymatic Activities F->G G->H I Confirm Gene Function H->I J Pathway Elucidation I->J

Caption: A logical workflow for elucidating the biosynthetic pathway.

In Silico Prediction of (-)-Eleutherin Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eleutherin, a naphthoquinone isolated from the bulbs of Eleutherine sp., has demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. Despite its therapeutic potential, a comprehensive understanding of its molecular mechanisms of action remains elusive. This technical guide provides a detailed framework for the in silico prediction and subsequent experimental validation of the biological targets of this compound. The methodologies outlined herein encompass a multi-pronged computational approach, including reverse docking and pharmacophore modeling, to identify potential protein targets. Furthermore, this guide details experimental protocols for the validation of these predicted interactions, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based assays. By integrating computational predictions with experimental validation, researchers can effectively elucidate the molecular targets of this compound, thereby accelerating its development as a potential therapeutic agent.

Introduction

This compound is a natural product with a growing body of evidence supporting its potential as a lead compound for drug development. Early studies have indicated its efficacy against various cancer cell lines and pathogenic bacteria.[1][2] Preliminary in silico studies have suggested potential interactions with several proteins, including topoisomerase II, components of the PI3K/AKT signaling pathway, and bacterial enzymes such as peptide deformylase.[2][3][4] However, a systematic and comprehensive identification of its direct molecular targets is necessary to fully understand its mechanism of action and to guide further optimization efforts.

This guide presents a structured workflow for the identification of this compound's biological targets, beginning with computational screening to generate a list of high-probability candidates and culminating in their biophysical and cell-based validation.

In Silico Target Prediction Methodologies

A robust in silico approach to target identification involves a combination of ligand-based and structure-based methods to enhance the reliability of predictions.

Reverse Docking

Reverse docking is a computational technique used to screen a single ligand against a large library of protein structures to identify potential binding partners.[5] This approach is particularly useful for identifying the molecular targets of orphan bioactive compounds like this compound.[5]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format.

    • If starting from a 2D structure, use a program like Open Babel or Discovery Studio to generate the 3D coordinates.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Protein Target Database Preparation:

    • Compile a database of 3D protein structures. Publicly available databases such as the Protein Data Bank (PDB) can be utilized. For a focused screen, a curated subset of proteins implicated in cancer or bacterial survival can be used.

    • Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues. This can be accomplished using tools like UCSF Chimera or AutoDockTools.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or GOLD.[3][4]

    • Define the binding site for each protein. For a blind docking approach where the binding site is unknown, the entire protein surface can be considered.

    • Perform the docking of this compound against each protein in the prepared database. The docking algorithm will generate multiple binding poses and score them based on predicted binding affinity.

  • Post-Docking Analysis and Filtering:

    • Rank the protein targets based on their docking scores (e.g., binding energy).

    • Filter the results to prioritize targets with the most favorable binding energies.

    • Visually inspect the binding poses of the top-ranked protein-ligand complexes to assess the quality of the interaction, looking for favorable hydrogen bonds, hydrophobic interactions, and overall complementarity.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[6] This can be done in a ligand-based or structure-based manner.[7]

  • Training Set Preparation:

    • Collect a set of molecules with known activity against a suspected target of this compound (if available).

    • Alternatively, if no such set exists, a pharmacophore can be generated based on the features of this compound itself to find proteins that can accommodate these features.

  • Pharmacophore Model Generation:

    • Use software such as Discovery Studio, LigandScout, or Pharmit to generate pharmacophore models.[8][9]

    • The software will identify common chemical features among the active molecules, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.[7]

    • These features are then spatially arranged to create a 3D pharmacophore model.

  • Database Screening:

    • Screen a 3D database of protein structures (similar to the one used for reverse docking) against the generated pharmacophore model.

    • The software will identify proteins with binding sites that can accommodate the pharmacophoric features of the model.

  • Hit Prioritization:

    • Rank the protein hits based on how well their binding sites match the pharmacophore model.

    • Further refine the list of potential targets by considering their biological relevance to the known activities of this compound.

Experimental Validation of Predicted Targets

Following the in silico prediction of potential targets, experimental validation is crucial to confirm the direct binding and functional modulation of these targets by this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[10] It is a powerful tool for characterizing the binding kinetics (association and dissociation rates) and affinity of a small molecule to a protein.[6][10]

  • Protein Immobilization:

    • The predicted target protein (ligand) is immobilized on the surface of a sensor chip (e.g., a CM5 chip). Amine coupling is a common immobilization method.[2]

    • The protein should be purified and in a suitable buffer.

  • Analyte Injection:

    • This compound (analyte) is dissolved in a running buffer and injected at various concentrations over the sensor surface.

    • A reference flow cell without the immobilized protein is used to subtract non-specific binding and bulk refractive index changes.

  • Data Acquisition and Analysis:

    • The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[1]

    • A sensorgram, a plot of RU versus time, is generated.

    • The association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[11] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11]

  • Sample Preparation:

    • The predicted target protein is placed in the sample cell of the calorimeter.

    • This compound is loaded into the injection syringe.

    • Both the protein and this compound must be in the exact same buffer to minimize heats of dilution.[11]

  • Titration:

    • A series of small injections of this compound are made into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Cell-Based Assays

Cell-based assays are essential for determining the functional consequences of this compound binding to its target in a biological context.[12] The specific assay will depend on the predicted target and its known cellular function.

  • Cell Culture and Treatment:

    • Select a cell line that expresses the predicted target protein.

    • Culture the cells to an appropriate confluency.

    • Treat the cells with varying concentrations of this compound for a specified period.

  • Measurement of Target Activity/Pathway Modulation:

    • For enzyme targets: Measure the enzymatic activity of the target protein in cell lysates using a specific substrate.

    • For signaling pathway components: Use techniques like Western blotting or ELISA to measure the phosphorylation status or expression levels of the target and its downstream effectors.

    • For receptor targets: Perform receptor binding assays or measure downstream signaling events (e.g., changes in second messenger levels).

  • Data Analysis:

    • Determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound.

    • Correlate the observed cellular effects with the predicted binding to the target.

Predicted Targets and Signaling Pathways

Based on existing literature, several potential targets and pathways for this compound have been proposed.

Table 1: Summary of Predicted Biological Targets of this compound
Target ClassSpecific TargetPredicted ActivitySupporting Evidence
Human Proteins
Topoisomerase IITopoisomerase IIαInhibitionMolecular docking and dynamics simulations suggest stabilization of the DNA-topoisomerase II complex.[13][14]
PI3K/Akt PathwayPI3K, AktInhibitionDownregulation of the PI3K/Akt/mTOR pathway has been observed in cancer cells treated with related compounds.[15]
Bacterial Proteins
Peptide Deformylase (PDF)PDFInhibitionMolecular docking studies have shown favorable interactions.[4]
Transcriptional RegulatorQacRInhibitionMolecular docking studies suggest binding affinity.[4]
Regulatory ProteinBlaR1InhibitionMolecular docking studies indicate potential interaction.[4]

Visualizations

Experimental and Computational Workflow

experimental_workflow cluster_insilico In Silico Prediction cluster_validation Experimental Validation Ligand Preparation Ligand Preparation Reverse Docking Reverse Docking Ligand Preparation->Reverse Docking Pharmacophore Modeling Pharmacophore Modeling Ligand Preparation->Pharmacophore Modeling Target Database Target Database Target Database->Reverse Docking Prioritized Targets Prioritized Targets Reverse Docking->Prioritized Targets Pharmacophore Modeling->Prioritized Targets SPR SPR Prioritized Targets->SPR ITC ITC Prioritized Targets->ITC Cell-Based Assays Cell-Based Assays Prioritized Targets->Cell-Based Assays Validated Target Validated Target SPR->Validated Target ITC->Validated Target Cell-Based Assays->Validated Target

Caption: Integrated workflow for the prediction and validation of this compound's biological targets.

Postulated PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR->Cell Growth\n& Proliferation Eleutherin Eleutherin Eleutherin->PI3K Eleutherin->Akt

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Topoisomerase II Inhibition Mechanism

Topoisomerase_II_Inhibition Topoisomerase II Topoisomerase II Cleavable Complex Topoisomerase II-DNA Cleavable Complex Topoisomerase II->Cleavable Complex DNA DNA DNA->Cleavable Complex DNA Religation DNA Religation Cleavable Complex->DNA Religation Eleutherin Eleutherin Eleutherin->Cleavable Complex stabilizes DNA Double-Strand\nBreak DNA Double-Strand Break DNA Religation->DNA Double-Strand\nBreak inhibited

Caption: Stabilization of the Topoisomerase II-DNA cleavable complex by this compound.

Conclusion

The systematic approach detailed in this guide, combining robust in silico prediction methodologies with rigorous experimental validation, provides a clear path forward for the comprehensive characterization of the biological targets of this compound. The identification of these targets will not only illuminate the molecular basis for its observed pharmacological activities but will also pave the way for its rational development into a novel therapeutic agent. The provided protocols and workflows are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

(-)-Eleutherin: A Preliminary Investigation into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eleutherin, a naphthoquinone isolated from the bulbs of Eleutherine sp., has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Preliminary investigations have revealed a multi-faceted mechanism of action, encompassing the induction of apoptosis, inhibition of key cellular enzymes, and modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through several distinct, yet potentially interconnected, mechanisms. The primary modes of action identified to date include the inhibition of DNA topoisomerase II, induction of programmed cell death (apoptosis), and the modulation of cellular signaling cascades.

Inhibition of DNA Topoisomerase II

A significant body of evidence points to DNA topoisomerase II as a primary molecular target of this compound. This enzyme is crucial for managing DNA topology during replication and transcription. This compound is proposed to act as a topoisomerase II poison, stabilizing the transient covalent complex formed between the enzyme and DNA.[1][2] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[3] While some studies suggest an "irreversible" inhibition, others indicate that eleutherin may act by slowing the catalytic cycle of the enzyme.[4]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[5][6][7] This programmed cell death is characterized by a cascade of molecular events, including cell cycle arrest and the activation of caspases.[6][7] Studies have demonstrated that eleutherin treatment leads to the upregulation of pro-apoptotic proteins such as Bax, Bad, and p53, while concurrently downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7] The activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase-3 have been observed, confirming the engagement of both the extrinsic and intrinsic apoptotic pathways.[5][7][8]

Modulation of Signaling Pathways

The anti-cancer activity of this compound is also attributed to its ability to modulate key intracellular signaling pathways that govern cell proliferation, survival, and migration. Research has implicated the p53, MAPK, and PI3K-Akt signaling pathways as being significantly affected by eleutherin.[6][9][10] In glioma cells, eleutherin has been shown to inhibit the PI3K/AKT/telomerase pathway, leading to cell death.[11] Furthermore, in tongue cancer cells, the extract of Eleutherine bulbosa has been found to downregulate the Sonic hedgehog (SHH) signaling pathway, which is associated with a decrease in cell migration.[5]

Generation of Reactive Oxygen Species (ROS)

As a naphthoquinone, this compound has the potential to generate reactive oxygen species (ROS) through the bioreduction of its quinone moiety.[12][13] This can induce a state of oxidative stress within the cell, contributing to DNA damage and the induction of apoptosis.[12][14] The interplay between ROS generation and the other mechanisms of action is an area of ongoing investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro studies on this compound and related extracts.

Table 1: Cytotoxicity of this compound and Eleutherine Extracts

Cell LineCompound/ExtractIC50 ValueExposure TimeAssayReference
Rat Glioma C6Eleutherin32.33 µM6 hMTT[11]
Rat Glioma C6Eleutherin28.46 µM12 hMTT[11]
Rat Glioma C6Eleutherin4.98 µM24 hMTT[11]
Retinoblastoma (WERI-Rb-1)E. bulbosa ethanolic extract15.7 µg/mLNot SpecifiedNot Specified[7]

Table 2: Effects of this compound on Colony Formation in Rat Glioma C6 Cells

ConcentrationInhibition of Colony FormationExposure TimeReference
20 µM52.44%12 h[11]
40 µM94.52%12 h[11]
100 µM99.18%12 h[11]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preliminary investigation of this compound's mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Methodology:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or a vehicle control for specific time periods (e.g., 6, 12, 24 hours).[11]

    • Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

    • The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO, isopropanol).

    • The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control, and IC50 values are calculated.[11]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Principle: Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. For apoptosis analysis, cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD. For cell cycle analysis, cells are stained with a DNA-binding dye (e.g., PI) after permeabilization.

  • Methodology:

    • Cells are treated with this compound or a vehicle control for a specified duration.

    • For Apoptosis: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.

    • For Cell Cycle: Cells are harvested, fixed in cold ethanol, and then treated with RNase A before staining with PI.

    • The stained cells are analyzed by a flow cytometer. The data is used to quantify the percentage of cells in different stages of apoptosis (early, late) or the cell cycle (G1, S, G2/M).[6][9]

Western Blotting
  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Methodology:

    • Cells are treated with this compound and then lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., p-Akt, caspases, Bcl-2 family proteins).[11]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizations of Pathways and Workflows

Signaling Pathways

Eleutherin_Signaling_Pathways cluster_Eleutherin_Action This compound Action cluster_Cellular_Targets Cellular Targets & Pathways cluster_Cellular_Response Cellular Response Eleutherin This compound Topoisomerase_II Topoisomerase II Eleutherin->Topoisomerase_II Inhibits PI3K_Akt_Pathway PI3K/Akt Pathway Eleutherin->PI3K_Akt_Pathway Inhibits p53_Pathway p53 Pathway Eleutherin->p53_Pathway Modulates MAPK_Pathway MAPK Pathway Eleutherin->MAPK_Pathway Modulates SHH_Pathway SHH Pathway Eleutherin->SHH_Pathway Inhibits ROS_Generation ROS Generation Eleutherin->ROS_Generation Induces DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Inhibition leads to p53_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Pathway->Cell_Cycle_Arrest MAPK_Pathway->Apoptosis Decreased_Migration Decreased Cell Migration SHH_Pathway->Decreased_Migration ROS_Generation->DNA_Damage ROS_Generation->Apoptosis DNA_Damage->Apoptosis Experimental_Workflow cluster_In_Vitro_Assays In Vitro Investigation cluster_Endpoints Biological Endpoints start Cancer Cell Lines treatment Treatment with this compound start->treatment cytotoxicity Cytotoxicity/Viability (MTT Assay) treatment->cytotoxicity apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_expression Protein Expression (Western Blot) treatment->protein_expression data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis IC50 Determination apoptosis->data_analysis Quantification of Apoptotic Cells cell_cycle->data_analysis Cell Cycle Phase Distribution protein_expression->data_analysis Protein Level Changes Apoptosis_Pathway cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway Eleutherin This compound Caspase8 Caspase-8 activation Eleutherin->Caspase8 Bax_Bad Upregulation of Bax, Bad Eleutherin->Bax_Bad Bcl2_BclxL Downregulation of Bcl-2, Bcl-xL Eleutherin->Bcl2_BclxL Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondria Mitochondrial Dysfunction Bax_Bad->Mitochondria Bcl2_BclxL->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Literature review of therapeutic potential of (-)-Eleutherin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Therapeutic Potential of (-)-Eleutherin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naphthoquinone compound isolated from the bulbs of plants in the Eleutherine genus, such as Eleutherine bulbosa and Eleutherine plicata. These plants have a history of use in traditional medicine, particularly in Southeast Asia, for treating a variety of ailments including diabetes, cancer, and infections.[1][2] As a member of the naphthoquinone class, this compound has attracted scientific interest for its diverse and potent biological activities. This document provides a comprehensive review of the current scientific literature on the therapeutic potential of this compound, with a focus on its anticancer, antibacterial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and elucidated mechanisms of action are presented to serve as a technical guide for researchers in the field of drug discovery and development.

Pharmacological Activities

This compound exhibits a broad spectrum of pharmacological activities, which have been investigated through numerous in vitro, in vivo, and in silico studies.

Anticancer Activity

The cytotoxic and antiproliferative effects of this compound have been demonstrated against various cancer cell lines. The primary mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Aqueous extracts of Eleutherine bulbs, which contain eleutherin, have shown anticancer properties in cell lines such as glioma (U-251), breast (MCF-7), ovarian (NCI/ADR-RES), kidney (786-0), non-small cell lung (NCI-H460), colon (HT-29), liver (HepG2), and leukemia (K562).[3]

  • Glioma: In rat glioma C6 cells, this compound demonstrated a time- and concentration-dependent cytotoxic effect. It was found to inhibit the PI3K/AKT/telomerase pathway, leading to cell death.[3] Treatment with this compound also inhibited the migration of glioblastoma cells and induced morphological changes suggestive of apoptosis.[3]

  • Breast Cancer: Network pharmacology analysis predicted that compounds from Eleutherine bulbosa, including eleutherin, impact crucial signaling pathways in breast cancer, such as the p53, MAPK, and PI3K-Akt pathways.[4][5] In vitro experiments on T47D breast cancer cells confirmed that extracts can induce apoptosis, with up to 93.6% of cells becoming apoptotic, and cause cell cycle disruption.[4][5]

  • Leukemia: Extracts from E. bulbosa showed potent cytotoxic effects on mouse lymphocytic leukemia cells (L1210).[1] A chloroform fraction containing eleutherin demonstrated a very strong anticancer activity against L1210 cells.[6]

  • Colon Cancer: Studies on the WiDr colon cancer cell line have also shown the cytotoxic activity of Eleutherine bulbosa extracts.[7]

  • Mechanism: A key mechanism of its anticancer action is the inhibition of human topoisomerase II, an enzyme crucial for DNA replication.[3] By stabilizing the DNA-enzyme complex, this compound can induce double-strand breaks in DNA, contributing to apoptosis.[3] Molecular docking studies also suggest that eleutherin can bind to caspase-8, an initiator caspase in the extrinsic apoptosis pathway, potentially triggering programmed cell death.[8]

Antibacterial Activity

This compound has shown notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. Its efficacy against Gram-negative bacteria like Escherichia coli is generally limited.[9] The antibacterial action is thought to stem from its quinone structure, which can generate reactive oxygen species (ROS), leading to oxidative stress in bacterial cells.[9][10]

  • Staphylococcus aureus: this compound is moderately active against S. aureus.[10] Molecular docking studies suggest it may interfere with antibiotic resistance mechanisms by binding effectively to the regulatory protein BlaR1, which is involved in β-lactamase production.[9][10] This suggests potential use as a therapeutic adjuvant to reverse bacterial resistance.[9]

  • Escherichia coli: Studies have consistently shown that this compound is inactive against E. coli.[9][10] This lack of activity may be due to the absence of homologous target proteins or structural variations in potential targets in Gram-negative bacteria.[9]

Anti-inflammatory Activity

This compound and extracts from Eleutherine species possess significant anti-inflammatory and antihypernociceptive (pain-reducing) properties.[11][12]

  • In Vivo Models: In a mouse model of collagen antibody-induced arthritis, an ethanolic extract of E. bulbosa reduced the incidence and severity of arthritis.[1][13] The treatment significantly suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] In a rat model of osteoarthritis induced by monosodium iodoacetate (MIA), the extract reduced levels of IL-1β, decreased joint swelling, and alleviated pain responses.[11]

  • Mechanism: The anti-inflammatory effects are attributed to the inhibition of inflammatory mediators. This compound has been reported to significantly interfere with paw edema caused by PGE₂ or histamine.[11] The reduction of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β is a key aspect of its mechanism.[1][11]

Other Therapeutic Activities
  • Antioxidant Activity: Extracts of Eleutherine species containing eleutherin show significant antioxidant activity, as measured by DPPH and ABTS radical scavenging assays.[14][15] This property likely contributes to its other biological effects, such as its anticancer and anti-inflammatory actions.

  • Anti-leishmanial Activity: While extracts showed limited activity, isolated isoeleutherin, a stereoisomer of eleutherin, was active against Leishmania amazonensis promastigotes.[16][17]

  • Antiviral Activity: In silico studies predict that eleutherin may have antiviral activity against SARS-CoV-2 by binding to the non-structural protein 3 (NSP3), which is essential for viral replication.[18] It has also been reported to inhibit HIV replication.[18]

  • Amoebicidal Activity: Molecular docking studies suggest that eleutherin has the potential to inhibit key proteins in Entamoeba histolytica, such as thioredoxin reductase (EhTrR), indicating possible amoebicidal effects.[19][20]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound and related extracts.

Table 1: Anticancer Activity of this compound and Eleutherine Extracts

Cell LineCompound/ExtractAssayResult (IC₅₀)Reference
Rat Glioma C6This compoundMTT32.33 µM (6h)[3]
Rat Glioma C6This compoundMTT28.46 µM (12h)[3]
Rat Glioma C6This compoundMTT4.98 µM (24h)[3]
Mouse Leukemia L1210E. bulbosa Chloroform Fraction-9.56 ppm[1][6]
Human Erythroleukemia K562E. americana Compound-49.1 µg/mL[21]

Table 2: Antibacterial Activity of this compound

Bacterial StrainCompound/ExtractMetricResultReference
Staphylococcus aureusThis compoundIC₅₀Moderately Active[9][10]
Staphylococcus aureusNovel E. bulbosa CompoundMIC3.125 µg/mL[22]
Staphylococcus aureusNovel E. bulbosa CompoundMBC12.5 µg/mL[22]
Escherichia coliThis compoundMIC/IC₅₀Inactive[9][10]
Multidrug-Resistant BacteriaE. bulbosa Butanol ExtractMIC46-187 µg/mL[23]

Table 3: Anti-inflammatory and Antioxidant Activity

ActivityCompound/ExtractAssayResult (IC₅₀)Reference
Anti-inflammatory (NO Production)E. bulbosa ExtractLPS-induced RAW 264.727.30 µg/mL[1]
AntioxidantE. bulbosa Chloroform FractionDPPH19.694 ppm[6]
AntioxidantE. americana 96% Ethanol ExtractDPPH-[15]
AntioxidantE. bulbosa Ethyl Acetate ExtractDPPH103.49 µg/mL[14]
AntioxidantE. bulbosa Ethyl Acetate ExtractABTS141.25 µg/mL[14]

Table 4: Anti-leishmanial Activity

ParasiteCompound/ExtractMetricResult (IC₅₀)Reference
Leishmania amazonensisIsoeleutherin-25 µg/mL[16][17]
Leishmania amazonensisE. plicata Extract/Fractions-> 200 µg/mL[16][17]

Mechanisms of Action & Signaling Pathways

This compound exerts its therapeutic effects by modulating multiple cellular signaling pathways. Key mechanisms include the inhibition of survival pathways in cancer cells, interference with bacterial resistance machinery, and suppression of pro-inflammatory cytokine production.

Anticancer Signaling Pathways

In cancer cells, this compound has been shown to inhibit critical pro-survival pathways and induce apoptosis. The PI3K/AKT pathway, which is often hyperactivated in cancer, is a primary target.

PI3K_AKT_Pathway cluster_pathway PI3K/AKT Pathway in Glioma Cells Eleutherin This compound PI3K PI3K Eleutherin->PI3K Inhibition AKT p-AKT PI3K->AKT Activation Telomerase Telomerase (TERT) AKT->Telomerase Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Telomerase->Proliferation

In breast cancer, network pharmacology studies have implicated a broader range of pathways, including the p53 and MAPK signaling pathways, which are central regulators of cell fate.[4][5]

Breast_Cancer_Pathways EBE Eleutherine bulbosa (contains Eleutherin) p53 p53 EBE->p53 Modulation MAPK MAPK EBE->MAPK Modulation PI3K_AKT PI3K_AKT EBE->PI3K_AKT Modulation Apoptosis Apoptosis CellCycle Cell Cycle Arrest p53->Apoptosis p53->CellCycle MAPK->Apoptosis PI3K_AKT->Apoptosis

Antibacterial Mechanism of Action

The potential of this compound to combat antibiotic resistance in S. aureus is a significant area of research. Its interaction with the BlaR1 protein suggests a mechanism to prevent the expression of β-lactamase, an enzyme that confers resistance to penicillin-like antibiotics.

Antibacterial_Mechanism Eleutherin This compound BlaR1 BlaR1 Sensor (Membrane Protein) Eleutherin->BlaR1 Binds & Inhibits BetaLactam β-lactam Antibiotic BetaLactam->BlaR1 Activates BetaLactamase β-lactamase Production BlaR1->BetaLactamase Signals for Resistance Antibiotic Resistance BetaLactamase->Resistance

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a guide for reproducing and building upon existing research.

Cytotoxicity Assessment (MTT Assay)

This protocol is based on the methodology used to assess the cytotoxic effects of this compound on rat glioma C6 cells.[3]

  • Cell Culture: Rat glioma C6 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.05 µM to 100 µM). A vehicle control (e.g., DMSO) and an untreated control are included.

  • Incubation: The plates are incubated for specified time periods (e.g., 6, 12, and 24 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[24]

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed C6 Glioma Cells in 96-well Plate B Incubate Overnight (Allow Adhesion) A->B C Treat Cells with This compound Concentrations B->C D Incubate for 6, 12, or 24 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours (Formazan Formation) E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I J Determine IC₅₀ Value I->J

Antibacterial Susceptibility Testing (Microdilution)

This protocol is based on the methodology for determining the Minimum Inhibitory Concentration (MIC) and IC₅₀ of this compound against bacterial strains.[9][10]

  • Bacterial Culture: S. aureus (e.g., ATCC 6538) and E. coli are grown in an appropriate broth (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • IC₅₀ Determination: To determine the IC₅₀, a bacterial growth indicator (e.g., resazurin) can be added after incubation. The absorbance or fluorescence is read, and the IC₅₀ is calculated as the concentration that inhibits 50% of microbial growth compared to the positive control.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth (at and above the MIC) is plated onto agar plates. The plates are incubated for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar.[9][22]

In Vivo Anti-inflammatory Assessment (CAIA Model)

This protocol is based on the study of E. bulbosa extract in a collagen antibody-induced arthritis (CAIA) mouse model.[1][13]

  • Animal Model: Arthritis is induced in mice (e.g., BALB/c) by an intravenous or intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge a few days later to synchronize and enhance the inflammatory response.

  • Treatment: Mice are orally administered the E. bulbosa extract (e.g., 500 or 1000 mg/kg body weight) daily for a specified period (e.g., 10-14 days), starting from the day of antibody injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug (e.g., dexamethasone).

  • Arthritis Scoring: The severity of arthritis in each paw is clinically scored daily or every other day based on a scale (e.g., 0-4) that assesses erythema (redness) and swelling.

  • Cytokine Analysis: At the end of the experiment, blood is collected, and serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured using commercial ELISA kits.

  • Histopathology: Joint tissues may be collected, fixed, and sectioned for histological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Statistical Analysis: The arthritis scores and cytokine levels between the treated and control groups are compared using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

This compound is a promising natural product with a compelling range of therapeutic activities, most notably in the fields of oncology, infectious disease, and inflammation. Its ability to modulate multiple critical signaling pathways, such as PI3K/AKT and p53, underscores its potential as a scaffold for the development of novel anticancer agents. Furthermore, its unique mechanism of potentially reversing antibiotic resistance in S. aureus warrants significant further investigation in an era of growing antimicrobial resistance.

While the existing data are encouraging, several areas require further exploration. Most studies have been conducted in vitro or with crude extracts. Future research should focus on:

  • In Vivo Efficacy and Safety: Rigorous preclinical studies in animal models are needed to validate the in vitro findings, establish effective dosing regimens, and thoroughly evaluate the safety and toxicity profiles of pure this compound.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.

  • Mechanism Elucidation: While key pathways have been identified, a deeper understanding of the specific molecular interactions and downstream effects is necessary.

  • Structural Optimization: Medicinal chemistry efforts could be employed to synthesize analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Note: Quantification of (-)-Eleutherin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Eleutherin is a prominent naphthoquinone isolated from the bulbs of Eleutherine bulbosa (Mill.) Urb., a medicinal plant traditionally used for various ailments.[1][2] Naphthoquinones are recognized as the main active compounds in Eleutherine bulbosa, exhibiting a range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, quality control of phytopharmaceutical products, and for pharmacokinetic studies.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of natural products in complex matrices like crude plant extracts.[5][6] This application note provides a detailed protocol for a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

Principle

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, is separated from other components in the extract based on its differential partitioning between the stationary and mobile phases. Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength where this compound exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a certified this compound reference standard.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: Purity >98% (Chengdu Herbpurify Co. or similar)[4]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), and Water (Milli-Q or HPLC grade).

  • Plant Material: Dried bulbs of Eleutherine bulbosa.

  • Extraction Solvent: Ethanol (70%) or Methanol.

Instrumentation
  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector (e.g., Agilent 1260 series or Shimadzu Nexera).[7]

  • Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software (e.g., Chromeleon, LabSolutions).[3][8]

Sample Preparation: Microwave-Assisted Extraction (MAE)
  • Grinding: Grind the dried Eleutherine bulbosa bulbs into a fine powder.

  • Extraction: Mix 5 g of the dried powder with an appropriate volume of 60% ethanol (e.g., a 1:10 sample-to-solvent ratio).[9]

  • Microwave Treatment: Place the mixture in a microwave extractor and operate at 50% power for 10 minutes.[9]

  • Filtration: Filter the resulting extract through Whatman No. 1 filter paper.

  • Centrifugation: Centrifuge the filtrate for 15-60 minutes to remove any remaining fine particles.[9]

  • Final Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the quantification of this compound.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water[4]
Elution Mode Gradient elution (e.g., 30-95% Acetonitrile over 5 min)[4]
Flow Rate 0.4 - 1.0 mL/min[4][10]
Column Temperature 25 °C[10]
Injection Volume 3 - 20 µL[4][7]
Detection Wavelength 210 nm[10]
Run Time Approximately 10-15 minutes
Method Validation

The analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[11][12] Key validation parameters are summarized below.

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[13]The analyte peak should be well-resolved from other peaks with no interference at the retention time of this compound.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11][13]Correlation coefficient (r²) ≥ 0.998.[4]
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[11][14]Typically 80-120% of the test concentration for an assay.[14]
Accuracy The closeness of the test results to the true value, often determined by a recovery study.[8][13]Percent recovery between 98-102% for assay; wider range (e.g., 85-115%) may be acceptable for extracts.[4][14]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[11][13]Relative Standard Deviation (%RSD) ≤ 2%.[14] For modern systems, ≤ 0.73% is achievable.[14]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.[8]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][13]Signal-to-Noise ratio of 10:1.[8]
Quantification of this compound in Samples
  • Calibration Curve: Inject the prepared working standard solutions in triplicate. Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Eleutherine bulbosa Bulbs Grinding Grinding to Fine Powder Sample->Grinding Extraction Microwave-Assisted Extraction (60% Ethanol) Grinding->Extraction Filtration1 Filtration Extraction->Filtration1 Centrifugation Centrifugation Filtration1->Centrifugation Filtration2 0.45 µm Syringe Filtration Centrifugation->Filtration2 Injection Autosampler Injection Filtration2->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection DAD/UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

G cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_limits Detection Limits center HPLC Method Validation Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Linearity->Range LOD->LOQ

Caption: Key parameters for analytical method validation.

G cluster_pathway Potential Cellular Signaling Pathways cluster_cellular Cellular Outcomes Eleutherin This compound PI3K PI3K Eleutherin->PI3K Modulates MAPK MAPK Eleutherin->MAPK Modulates Akt Akt PI3K->Akt Inhibition P53 p53 Akt->P53 Inhibition MAPK->P53 Activation Apoptosis Apoptosis P53->Apoptosis CellCycle Cell Cycle Arrest P53->CellCycle

Caption: Potential signaling pathways modulated by this compound.[15][16]

References

Molecular Docking of (-)-Eleutherin: Application Notes and Protocols for Target Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the molecular docking of (-)-Eleutherin, a naphthoquinone with promising therapeutic potential, against various protein targets. This document summarizes key interaction data, outlines detailed methodologies for performing docking studies, and visualizes relevant biological pathways.

Introduction

This compound, isolated from species like Eleutherine sp., has demonstrated a range of biological activities, including antibacterial, anticancer, and antiparasitic effects.[1][2][3] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand, such as this compound, to a specific protein target. This information is invaluable for understanding its mechanism of action and for the rational design of more potent derivatives. This document consolidates findings from various studies and provides standardized protocols for researchers interested in exploring the interactions of this compound with their proteins of interest.

Data Presentation: Quantitative Docking Data

The following table summarizes the quantitative data from molecular docking studies of this compound and its derivatives with various protein targets. This data allows for a comparative analysis of binding affinities.

Target ProteinOrganism/DiseaseLigandDocking SoftwareBinding Affinity (kcal/mol) / Scoring FunctionKey Interacting ResiduesReference
Transcriptional regulator QacRStaphylococcus aureusThis compoundGOLD 2020.1--[1][4]
Regulatory protein BlaR1Staphylococcus aureusThis compoundGOLD 2020.1Better interaction than benzylpenicillinTYR 199, ILE 201, TYR 206[1][4]
O-acetyl-serine sulfhydrylase (EhOASS)Entamoeba histolyticaThis compound-ΔGMM/GBSA: -12.90-[2]
Thioredoxin reductase (EhTrR)Entamoeba histolyticaThis compound-ΔGMM/GBSA: -23.47 to -27.67 (for derivatives)-[2]
Topoisomerase IIHuman (Cancer)This compound-Stabilizes DNA-enzyme complex-[3]
Caspase 8Human (Apoptosis)This compound-Stable binding-[5]
PI3K/AKT PathwayHuman (Cancer)This compound-Inhibits the pathway-[3]
Epidermal Growth Factor Receptor (EGFR)Human (Lung Cancer)Resveratrol (from Eleutherine bulbosa)PyRx Autodock Vina-6.9-[6]
Cytochrome bc1 complexPlasmodium falciparumThis compound-Similar to atovaquoneConserved residues in binding cavity[4]

Note: Specific binding energy values were not available for all studies in the reviewed literature. The table reflects the data as reported.

Experimental Protocols

Detailed methodologies for key molecular docking experiments are provided below. These protocols are based on commonly used software and best practices in the field.

General Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking experiment.

Molecular Docking Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) Grid_Box Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_Run Run Docking Simulation (e.g., AutoDock, GOLD) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Results_Analysis Analyze Docking Results (Binding Energy, Pose Visualization) Docking_Run->Results_Analysis Post_Docking Post-Docking Analysis (MD Simulation, MM/GBSA) Results_Analysis->Post_Docking

Figure 1: A general workflow for molecular docking experiments.

Protocol 1: Molecular Docking using AutoDock Vina (via PyRx)

This protocol describes a typical procedure for docking this compound to a target protein using AutoDock Vina, which is integrated into the PyRx virtual screening tool.

1. Preparation of the Target Protein: a. Obtain the 3D structure of the target protein in PDB format from a database such as the Protein Data Bank (RCSB PDB). b. Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio). c. Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site. d. Add polar hydrogens to the protein structure. e. Save the cleaned protein structure as a PDB file.

2. Preparation of the Ligand (this compound): a. Obtain the 2D structure of this compound from a chemical database like PubChem (in SDF or MOL format). b. Use a tool like Open Babel (integrated into PyRx) to convert the 2D structure to a 3D structure. c. Perform energy minimization of the 3D ligand structure using a force field (e.g., MMFF94). This is crucial for obtaining a low-energy conformation. d. Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock).

3. Molecular Docking in PyRx: a. Launch PyRx. b. Load the prepared protein (macromolecule) and ligand files. PyRx will automatically convert them to the PDBQT format, adding Gasteiger charges. c. In the "Vina Wizard" tab, select the protein as the macromolecule and this compound as the ligand. d. Define the binding site by adjusting the grid box to encompass the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket. e. Set the exhaustiveness parameter (typically 8, but can be increased for more thorough searching). f. Start the docking run.

4. Analysis of Results: a. PyRx will rank the resulting poses based on their binding affinity (in kcal/mol). The most negative value indicates the most favorable binding. b. Visualize the top-ranked poses in the binding site of the protein to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions). Tools like BIOVIA Discovery Studio or PyMOL can be used for detailed visualization.

Protocol 2: Molecular Docking using GOLD

GOLD (Genetic Optimization for Ligand Docking) is another powerful tool for molecular docking. The general steps are similar to AutoDock, but the setup and scoring functions differ.

1. Preparation of Protein and Ligand: a. Prepare the protein and ligand files as described in Protocol 1 (steps 1 and 2). GOLD accepts various file formats, including MOL2.

2. Docking with GOLD: a. Launch the Hermes interface for GOLD. b. Load the prepared protein structure. Protonate the protein if not already done. c. Define the binding site. This can be done by specifying a point within the active site and a radius around it (e.g., 10 Å). d. Load the prepared ligand file(s). e. Configure the docking parameters: i. Scoring Function: Choose a suitable scoring function. GOLD offers several options, including GoldScore, ChemScore, ChemPLP, and ASP.[7] The choice may depend on the nature of the protein-ligand system. ii. Genetic Algorithm Parameters: Set the number of docking runs (e.g., 30-100) and other genetic algorithm parameters. Higher numbers of runs increase the chance of finding the optimal pose but also increase computation time. f. Start the docking simulation.

3. Analysis of Results: a. GOLD will provide a list of docked poses for this compound, ranked by the selected scoring function. b. Analyze the top-ranked poses to identify key interactions with the protein residues in the binding site.

Signaling Pathways and Mechanisms of Action

Molecular docking studies have suggested that this compound may exert its biological effects by modulating specific signaling pathways.

Inhibition of the PI3K/AKT Signaling Pathway in Cancer

In cancer cells, this compound has been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[3]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Eleutherin This compound Eleutherin->PI3K Inhibition

Figure 2: Inhibition of the PI3K/AKT signaling pathway by this compound.

Interference with Antibiotic Resistance in Staphylococcus aureus

This compound shows potential as an adjuvant therapy against resistant S. aureus by targeting proteins involved in resistance mechanisms, such as BlaR1, which regulates β-lactam resistance.[1][4]

S_aureus_Resistance Beta_Lactam β-Lactam Antibiotic BlaR1 BlaR1 Sensor Beta_Lactam->BlaR1 Binds to BlaI BlaI Repressor BlaR1->BlaI Cleaves BlaZ β-Lactamase Gene (blaZ) BlaI->BlaZ Represses Beta_Lactamase β-Lactamase Production BlaZ->Beta_Lactamase Resistance Antibiotic Resistance Beta_Lactamase->Resistance Eleutherin This compound Eleutherin->BlaR1 Inhibits

References

Application Notes and Protocols for Evaluating the Anticancer Activity of (-)-Eleutherin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anticancer properties of (-)-Eleutherin, a naturally occurring naphthoquinone. The following sections detail the necessary cell-based assays, including protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest. Furthermore, methods for investigating the underlying molecular mechanisms through Western blot analysis of key signaling pathways are provided.

Data Presentation: Cytotoxicity of Eleutherin and its Extracts

While specific cytotoxic data for the isolated this compound isomer is limited in publicly available literature, the following tables summarize the reported half-maximal inhibitory concentrations (IC50) for Eleutherine and extracts of Eleutherine bulbosa against various cancer cell lines. This data provides a valuable reference for the potential anticancer efficacy of this compound.

Table 1: IC50 Values of Eleutherine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
C6Glioma32.33 (±1.25)6
C6Glioma28.46 (±1.85)12
C6Glioma4.98 (±0.22)24

Data sourced from a study on Eleutherine isolated from Eleutherine plicata bulb.[1]

Table 2: IC50 Values of Eleutherine bulbosa Extracts in Various Cancer Cell Lines

Extract TypeCell LineCancer TypeIC50 (µg/mL)
Ethanolic ExtractT47DBreast Cancer202.37 (±2.29)
Chloroform ExtractL1210Leukemia9.56
Ethyl Acetate ExtractHeLaCervical Cancer44.34 (±9.45)
Hexane ExtractWiDrColon Cancer56.145 (±3.539)
Ethyl Acetate ExtractWiDrColon Cancer70.758 (±7.702)
Ethanolic Bulb ExtractWERI-Rb-1Retinoblastoma15.7

Data compiled from multiple studies on Eleutherine bulbosa extracts.[2][3][4][5]

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 cluster_3 Data Analysis seed_cells Seed cells in 96-well plate treat_cells Treat cells with this compound seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cell Preparation & Fixation cluster_2 Staining cluster_3 Analysis seed_and_treat Seed and treat cells with this compound harvest_cells Harvest cells seed_and_treat->harvest_cells fix_cells Fix in 70% ethanol harvest_cells->fix_cells wash_cells Wash with PBS fix_cells->wash_cells stain_cells Stain with PI and RNase A wash_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry

Caption: Workflow for cell cycle analysis using PI staining.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in cell signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3, Cyclin D1, p21, p53, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Western Blot Analysis

WesternBlot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis cell_lysis Cell Lysis protein_quantification Protein Quantification cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Workflow for Western blot analysis of protein expression.

Signaling Pathways Modulated by this compound

Based on studies of Eleutherine and other naphthoquinones, this compound is likely to exert its anticancer effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer. Naphthoquinones have been shown to inhibit this pathway, leading to decreased cancer cell viability. [1][2]

PI3K_Akt_Pathway Eleutherin This compound PI3K PI3K Eleutherin->PI3K Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

p53 and MAPK Signaling Pathways

The tumor suppressor protein p53 and the Mitogen-Activated Protein Kinase (MAPK) pathways are critical in regulating the cellular response to stress, including DNA damage, leading to cell cycle arrest or apoptosis. Naphthoquinones can activate these pathways to induce cancer cell death.

p53_MAPK_Pathway Eleutherin This compound MAPK MAPK (JNK, p38) Eleutherin->MAPK p53 p53 MAPK->p53 p p21 p21 p53->p21 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Activation of p53 and MAPK pathways by this compound.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of (-)-Eleutherin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antibacterial susceptibility of the natural compound (-)-Eleutherin. The information is compiled from recent scientific literature to guide researchers in evaluating its potential as an antibacterial agent.

Introduction

This compound is a naphthoquinone isolated from the bulbs of plants such as Eleutherine bulbosa and Eleutherine americana. Naphthoquinones are a class of compounds known for their diverse biological activities, including antimicrobial properties. The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents, and natural products like this compound are a promising source. These protocols outline standardized methods to determine the antibacterial efficacy of this compound, specifically its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation: Quantitative Susceptibility Data

The antibacterial activity of this compound and related compounds has been quantified against various bacterial strains. The following tables summarize the available data for pure compounds and crude extracts.

Table 1: Antibacterial Activity of Pure this compound and Isoeleutherin

CompoundBacterial StrainMIC (µg/mL)IC₅₀ (µg/mL)MBC (µg/mL)
This compound Staphylococcus aureus1000165.00>1000
Escherichia coli>1000>1000>1000
Isoeleutherin Staphylococcus aureus1000172.90>1000
Escherichia coli>1000>1000>1000
Chloramphenicol (Control) Staphylococcus aureus25078.20-
Escherichia coli12571.33-

Data sourced from a study on Eleutherin and Isoeleutherin activity.[1][2]

Table 2: Minimum Inhibitory Concentrations (MIC) of Eleutherine bulbosa Bulb Extracts Against Various Bacteria

Bacterial StrainButanol Extract (µg/mL)
Bacillus brevis46
Bacillus licheniformis46
Shigella boydii46
Shigella sonnei46
Bacillus subtilis94
Staphylococcus epidermidis94
Staphylococcus aureus94
Pseudomonas aeruginosa94
Vibrio alginolyticus94
Salmonella typhimurium94
Escherichia coli94
Escherichia coli O157:H794
Pseudomonas fluorescens187
Shigella dysenteriae187
Shigella flexneri187
Vibrio cholerae187

This table presents the MIC values for a butanol extract of Eleutherine bulbosa, which was found to be the most effective among several solvent extracts tested.[3]

Proposed Mechanism of Action

Molecular docking studies suggest that this compound may exert its antibacterial effect against Staphylococcus aureus by interacting with key proteins involved in bacterial resistance and survival.[1] One of the primary proposed targets is the regulatory protein BlaR1, which is a sensor for β-lactam antibiotics and controls the expression of β-lactamase, an enzyme responsible for antibiotic resistance.[1][2] By binding to BlaR1, this compound may inhibit the signaling pathway that leads to resistance, potentially re-sensitizing the bacteria to β-lactam antibiotics.[1] Other potential targets identified include peptide deformylase (PDF) and the transcriptional regulator QacR.[1]

G Eleutherin This compound BlaR1 BlaR1 Sensor Protein Eleutherin->BlaR1 Inhibition Signal_Transduction Signal Transduction Cascade BlaR1->Signal_Transduction Activation (blocked) BlaI BlaI Repressor Signal_Transduction->BlaI Cleavage (blocked) blaZ_promoter blaZ Promoter BlaI->blaZ_promoter Repression beta_lactamase β-Lactamase Production blaZ_promoter->beta_lactamase Transcription Resistance Antibiotic Resistance beta_lactamase->Resistance

Caption: Proposed inhibitory action of this compound on the BlaR1 signaling pathway in S. aureus.

Experimental Protocols

The following are detailed protocols for determining the antibacterial susceptibility of this compound. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for natural product testing.[4]

Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of a substance that prevents visible growth of a bacterium.[5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Gentamicin, Chloramphenicol)

  • Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO, Methanol). Note: Ensure the final solvent concentration in the wells is non-inhibitory to bacterial growth (typically ≤1%).

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Stock Solution of This compound C Serial Dilute This compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Read plate visually or with reader to determine MIC E->F

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in sterile MHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Setup in 96-Well Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a microtiter plate row.

    • Add 200 µL of the highest concentration of this compound (prepared in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and inoculum but no drug).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation: Add the appropriate volume of the diluted bacterial inoculum (prepared in step 2) to each well (wells 1-11) to reach the final volume and bacterial concentration.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of this compound that shows no visible turbidity (i.e., the first clear well). The result can be read visually or with a microplate reader at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-inoculate the aliquots onto a fresh, sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to a substance.[6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Sterile cotton swabs

  • Positive and negative control disks (e.g., Gentamicin disk and a solvent-only disk)

  • Forceps

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees each time) to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a specific amount of the this compound solution. Allow the solvent to evaporate if necessary.

    • Using sterile forceps, place the this compound disk, a positive control antibiotic disk, and a negative control (solvent) disk onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

    • The size of the zone indicates the relative susceptibility of the bacterium to this compound. A larger zone of inhibition corresponds to greater antibacterial activity. The results are typically compared to the positive control.

References

Protocol for Evaluating the Anti-leishmanial Activity of (-)-Eleutherin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatment options are limited by toxicity, emerging drug resistance, and high cost, necessitating the discovery of new and effective anti-leishmanial agents. Natural products are a promising source of novel therapeutic leads. (-)-Eleutherin is a naphthoquinone isolated from the plant Eleutherine plicata. While research has been conducted on the anti-leishmanial potential of related compounds from this plant, such as isoeleutherin, specific data on the activity of this compound is limited. This document provides a comprehensive protocol for the in vitro evaluation of this compound's anti-leishmanial activity and cytotoxicity. The outlined procedures are based on established methods for anti-leishmanial drug screening and can be adapted for other natural product-derived compounds.

Recent studies have investigated the ethanolic extract of Eleutherine plicata, along with its fractions and the isolated compound isoeleutherin, against Leishmania amazonensis. The findings revealed that isoeleutherin exhibited anti-leishmanial activity against the promastigote form of the parasite, whereas the crude extract and its fractions were found to be inactive[1][2]. Furthermore, isoeleutherin demonstrated low cytotoxicity against mammalian macrophages, suggesting a favorable selectivity profile[1][2]. In silico studies have suggested that the mechanism of action of these naphthoquinones may involve the inhibition of Trypanothione Reductase (TR), a crucial enzyme in the parasite's defense against oxidative stress[1][2].

Quantitative Data Summary

The following table summarizes the available in vitro activity data for isoeleutherin, a compound structurally related to eleutherin, against Leishmania amazonensis and mammalian cells. It is important to note that these data are for isoeleutherin and not specifically for this compound.

Compound/ExtractOrganism/Cell LineAssayIC50 / CC50 (µg/mL)Selectivity Index (SI)Reference
IsoeleutherinLeishmania amazonensis (promastigotes)Anti-promastigote25>20[1][2]
MacrophagesCytotoxicity> 500[1][2]
Ethanolic Extract of E. plicataLeishmania amazonensis (promastigotes)Anti-promastigote> 200-[1][2]
Dichloromethane Fraction of E. plicataLeishmania amazonensis (promastigotes)Anti-promastigote> 200-[1][2]
Ethyl Acetate Fraction of E. plicataLeishmania amazonensis (promastigotes)Anti-promastigote> 200-[1][2]
Methanol Fraction of E. plicataLeishmania amazonensis (promastigotes)Anti-promastigote> 200-[1][2]
Amphotericin BMacrophagesCytotoxicity> 100-[1][2]

Note: The Selectivity Index (SI) is calculated as CC50 (macrophages) / IC50 (L. amazonensis promastigotes). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the anti-leishmanial activity of this compound.

1. In Vitro Anti-promastigote Susceptibility Assay

This assay determines the effect of the test compound on the extracellular, motile form of the Leishmania parasite (promastigotes).

  • Materials:

    • Leishmania species (e.g., L. amazonensis, L. donovani, L. major) promastigotes in logarithmic growth phase.

    • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • This compound stock solution (e.g., in DMSO).

    • Amphotericin B or Pentamidine as a positive control.

    • 96-well flat-bottom microtiter plates.

    • Resazurin solution (e.g., 0.0125% in PBS) or a hemocytometer for parasite counting.

    • Incubator (26°C).

    • Microplate reader (for resazurin assay).

  • Procedure:

    • Harvest promastigotes in the logarithmic phase of growth and adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh complete culture medium.

    • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound and the positive control drug in the culture medium. Add 100 µL of these dilutions to the wells to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plate at 26°C for 72 hours.

    • Determine parasite viability.

      • Resazurin Method: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 570 nm excitation, 590 nm emission for fluorescence).

      • Direct Counting: Mix the contents of each well and count the number of motile promastigotes using a hemocytometer under a light microscope.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration using a suitable software (e.g., GraphPad Prism).

2. In Vitro Anti-amastigote Susceptibility Assay

This assay evaluates the activity of the compound against the intracellular, non-motile form of the parasite (amastigotes) within a host macrophage cell line, which is the clinically relevant form of the parasite.

  • Materials:

    • Macrophage cell line (e.g., J774.A1, THP-1, or primary peritoneal macrophages).

    • Complete macrophage culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS.

    • Leishmania species promastigotes in the stationary phase.

    • This compound stock solution.

    • Amphotericin B or Miltefosine as a positive control.

    • 96-well flat-bottom microtiter plates with coverslips (for microscopy) or standard plates.

    • Giemsa stain or a high-content imaging system.

    • Incubator (37°C, 5% CO2).

  • Procedure:

    • Seed macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C with 5% CO2.

    • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

    • Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

    • Add fresh medium containing serial dilutions of this compound and the positive control drug. Include vehicle and negative controls.

    • Incubate the plates for an additional 72 hours.

    • Determine the number of intracellular amastigotes.

      • Microscopy: Fix the cells on coverslips with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a light microscope.

      • High-Content Imaging: Use a suitable fluorescent dye to stain the host cell nucleus and parasite DNA (e.g., DAPI) and quantify the infection rate and number of amastigotes per cell using an automated imaging system.

    • Calculate the IC50 value as described for the anti-promastigote assay.

3. Cytotoxicity Assay against Macrophages

This assay is crucial to determine the selectivity of the compound by assessing its toxicity to the host cells.

  • Materials:

    • Macrophage cell line (same as used in the anti-amastigote assay).

    • Complete macrophage culture medium.

    • This compound stock solution.

    • A known cytotoxic drug as a positive control (e.g., doxorubicin).

    • 96-well flat-bottom microtiter plates.

    • Resazurin solution or MTT reagent.

    • Incubator (37°C, 5% CO2).

    • Microplate reader.

  • Procedure:

    • Seed macrophages in a 96-well plate as described for the anti-amastigote assay and allow them to adhere.

    • Add serial dilutions of this compound to the wells. Include vehicle and negative controls.

    • Incubate the plate for 72 hours (same duration as the anti-amastigote assay).

    • Assess cell viability using the resazurin or MTT assay.

    • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

4. Selectivity Index (SI) Calculation

The SI is a critical parameter to evaluate the therapeutic potential of a compound.

  • Formula: SI = CC50 (macrophages) / IC50 (intracellular amastigotes)

  • Interpretation: A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the parasite than to the host cell.

Visualizations

Experimental Workflow for Anti-leishmanial Activity Screening

G cluster_0 In Vitro Assays cluster_1 Anti-promastigote Assay cluster_2 Anti-amastigote Assay cluster_3 Cytotoxicity Assay cluster_4 Data Analysis A This compound Stock Solution D Co-incubation in 96-well plate (72h, 26°C) A->D I Treatment with this compound (72h, 37°C) A->I M Treatment with this compound (72h, 37°C) A->M B Leishmania Promastigotes (Log Phase) B->D H Infection with Stationary Phase Promastigotes B->H C Macrophage Cell Line G Macrophage Adhesion C->G L Macrophage Adhesion C->L E Viability Assessment (Resazurin/Counting) D->E F IC50 Determination E->F P Selectivity Index (SI) Calculation (CC50 / IC50) F->P G->H H->I J Amastigote Quantification (Giemsa/HCS) I->J K IC50 Determination J->K K->P L->M N Viability Assessment (Resazurin/MTT) M->N O CC50 Determination N->O O->P

Caption: Workflow for evaluating the in vitro anti-leishmanial activity and cytotoxicity of this compound.

Proposed Mechanism of Action via Trypanothione Reductase Inhibition

G cluster_0 Leishmania Parasite ROS Reactive Oxygen Species (ROS) (Host-induced Oxidative Stress) Defense Redox Defense System ROS->Defense attacks TR Trypanothione Reductase (TR) T_SH_2 Dihydrolipoyl Dehydrogenase (T(SH)2) TR->T_SH_2 TS2 Trypanothione Disulfide (TS2) TS2->TR catalyzes reduction T_SH_2->TS2 reduces Defense->T_SH_2 maintains Death Parasite Death Defense->Death leads to Eleutherin This compound Eleutherin->Inhibition Inhibition->TR Inhibits Inhibition->Defense Disrupts

Caption: Proposed mechanism of this compound by inhibiting Trypanothione Reductase (TR), leading to parasite death.

References

Application Notes and Protocols: (-)-Eleutherin as a Chemical Probe for Biological Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eleutherin is a naphthoquinone derivative isolated from the bulbs of Eleutherine sp.. This natural product has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Beyond its therapeutic potential, the specific molecular interactions of this compound make it a valuable chemical probe for dissecting complex biological pathways. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway, thereby allowing researchers to investigate its function. This document provides detailed application notes and experimental protocols for utilizing this compound to probe signaling pathways, with a particular focus on its effects on cell viability, apoptosis, and the PI3K/Akt signaling cascade.

Biological Activity and Mechanism of Action

This compound exerts its biological effects through multiple mechanisms. It has been shown to induce apoptosis in various cancer cell lines and interfere with key signaling pathways that regulate cell survival and proliferation. One of the primary pathways modulated by this compound is the PI3K/Akt pathway, which is frequently dysregulated in cancer and other diseases. By inhibiting this pathway, this compound can trigger a cascade of downstream events, including cell cycle arrest and apoptosis. Additionally, studies have suggested that this compound can interact with other cellular targets, such as topoisomerase II and caspases, further contributing to its cytotoxic effects. Molecular docking studies have indicated that eleutherin can bind to caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data regarding the biological activity of this compound in various cancer cell lines. This data is essential for designing experiments and interpreting results when using this compound as a chemical probe.

Cell LineAssay TypeParameterValueReference
Rat Glioma C6Cytotoxicity (MTT)IC50 (6h)32.33 µM (±1.25)[3]
Rat Glioma C6Cytotoxicity (MTT)IC50 (12h)28.46 µM (±1.85)[3]
Rat Glioma C6Cytotoxicity (MTT)IC50 (24h)4.98 µM (±0.22)[3]
Rat Glioma C6Apoptosis (Annexin V-PI)% Apoptotic Cells (1 µM, 24h)57%[3]
Rat Glioma C6Apoptosis (Annexin V-PI)% Apoptotic Cells (20 µM, 24h)44.4%[3]
Rat Glioma C6Apoptosis (Annexin V-PI)% Apoptotic Cells (40 µM, 24h)77%[3]

Experimental Protocols

Here, we provide detailed protocols for key experiments to analyze biological pathways using this compound as a chemical probe.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration- and time-dependent effects of this compound on cell viability.

Materials:

  • Target cancer cell line (e.g., Rat Glioma C6)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[3]

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range is 0.025 µM to 100 µM.[3]

  • Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 6, 12, 24, 48 hours).[3]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 12-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in a 12-well plate and treat with various concentrations of this compound (e.g., 1 µM, 20 µM, 40 µM) for a specified time (e.g., 24 hours).[3] Include appropriate controls.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.[3] Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound at desired concentrations and time points.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative phosphorylation levels of Akt.

Visualizations

Signaling Pathway Diagram

Eleutherin_PI3K_Akt_Pathway Eleutherin This compound PI3K PI3K Eleutherin->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt TERT hTERT pAkt->TERT Inhibits Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation TERT->Proliferation

Caption: this compound inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis.

Experimental Workflow Diagram

Eleutherin_Probe_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation CellCulture 1. Seed and Culture Cells EleutherinTreatment 2. Treat with this compound CellCulture->EleutherinTreatment Viability Cell Viability (MTT) EleutherinTreatment->Viability Apoptosis Apoptosis (Annexin V) EleutherinTreatment->Apoptosis WesternBlot Protein Expression (Western Blot) EleutherinTreatment->WesternBlot PathwayAnalysis Pathway Modulation Analysis Viability->PathwayAnalysis Apoptosis->PathwayAnalysis WesternBlot->PathwayAnalysis

Caption: Experimental workflow for using this compound as a chemical probe to study cellular pathways.

Conclusion

This compound is a powerful tool for researchers studying cell signaling pathways, particularly those involved in cancer biology. Its ability to selectively inhibit the PI3K/Akt pathway allows for the detailed investigation of the downstream consequences of this inhibition. The protocols and data provided in this document serve as a comprehensive guide for utilizing this compound as a chemical probe to advance our understanding of complex biological processes and to aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Metabolic Profiling of (-)-Eleutherin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Eleutherin is a naturally occurring naphthoquinone found in the bulbs of several Eleutherine species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potential anticancer and anti-inflammatory properties. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the metabolic profiling of this compound using state-of-the-art analytical techniques.

Analytical Techniques for Metabolic Profiling

The metabolic profiling of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. The primary methods include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for sensitive quantification, High-Performance Thin-Layer Chromatography (HPTLC) with densitometry for rapid screening, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of metabolites.

UPLC-MS/MS for Quantification in Biological Matrices

UPLC-MS/MS is a highly sensitive and specific technique for the quantification of this compound and its metabolites in complex biological samples such as plasma and tissue homogenates.[1]

Experimental Protocol: UPLC-MS/MS Analysis

1. Sample Preparation (Plasma): a. To 40 µL of plasma sample, add 180 µL of an internal standard (IS) solution (e.g., betamethasone in methanol).[2] b. Vortex the mixture to precipitate proteins. c. Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein.[2] d. Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.[2]

2. Sample Preparation (Tissue): a. Homogenize the tissue sample in a suitable buffer. b. To 20 µL of tissue homogenate, add 180 µL of the IS solution.[2] c. Follow steps 1b-1d for protein precipitation and collection of the supernatant.[2]

3. UPLC Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 mm x 100 mm).

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution:

    • 0-3.3 min: 30-39% B

    • 3.3-3.4 min: 39-95% B

    • 3.4-4.4 min: 95% B

    • 4.4-4.5 min: 95-30% B

    • 4.5-6.0 min: 30% B[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 3 µL.[2]

  • Column Temperature: 40°C.

4. MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Source Temperature: 550°C.[2]

  • Ion Source Gas 1 (GS1): 40 psi.[2]

  • Ion Source Gas 2 (GS2): 40 psi.[2]

  • Curtain Gas (CUR): 45 psi.[2]

  • Collision Gas (CAD): Medium.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Eleutherin: m/z 273.1 → 229.0 (Collision Energy: 17 V)[2]

    • (Note: Specific transitions for metabolites would need to be determined following their identification.)

Experimental Workflow for UPLC-MS/MS Analysis

UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma/Tissue) ProteinPrecipitation Protein Precipitation (Acetonitrile/Methanol) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection UPLC UPLC Separation (C18 Column) SupernatantCollection->UPLC MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification & Pharmacokinetic Analysis DataAcquisition->Quantification

Caption: Workflow for UPLC-MS/MS based metabolic profiling of this compound.

HPTLC-Densitometry for Screening and Quantification

HPTLC-densitometry is a robust and high-throughput technique suitable for the quantification of this compound in plant extracts and for preliminary screening of its presence in biological samples.

Experimental Protocol: HPTLC-Densitometry

1. Sample and Standard Preparation: a. Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). b. Prepare a series of working standard solutions by diluting the stock solution. c. Extract this compound from the sample matrix using a suitable solvent such as methanol or ethanol.

2. HPTLC Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 8:2, v/v) can be a starting point, with optimization as needed.[3]

  • Application: Apply samples and standards as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Drying: Dry the plate in a stream of warm air.

3. Densitometric Analysis:

  • Detection: Scan the plate with a TLC scanner in absorbance mode.

  • Wavelength: A wavelength of 249 nm has been reported for the related 1,4-naphthoquinone and can be used as a starting point for this compound.[3]

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of this compound metabolites. Both 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR experiments are employed.

Experimental Protocol: NMR Analysis

1. Sample Preparation: a. Lyophilize the biological sample (e.g., urine, plasma ultrafiltrate) to remove water. b. Reconstitute the dried sample in a deuterated solvent (e.g., D₂O, methanol-d₄) containing a known concentration of an internal standard (e.g., TSP, TMSP). c. Adjust the pH of the sample if necessary (typically to pH 7.0 or 7.4 for biological samples). d. Centrifuge the sample to remove any precipitate. e. Transfer the supernatant to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.

  • 1D ¹H NMR: Acquire a standard 1D ¹H spectrum with water suppression (e.g., using presaturation or a NOESY-presat pulse sequence).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for piecing together molecular fragments.

    • TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same spin system.

3. Data Analysis: a. Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). b. Compare the chemical shifts and coupling constants of the signals in the sample with those of the this compound standard to identify the parent compound. c. Analyze the 2D NMR spectra to identify the spin systems of potential metabolites and determine their structures. d. Utilize databases such as the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Data Bank (BMRB) to aid in metabolite identification.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of eleutherin and related naphthoquinones in Sprague Dawley rats following oral administration.

CompoundHalf-life (t₁/₂) (hours)Absolute Oral Bioavailability (%)
Isoeleutherin6.115.38
Eleutherin7.304.64
Eleutherol3.072.47
Data adapted from a study on the in vivo parameters of isoeleutherin, eleutherin, and eleutherol in Sprague Dawley rats.[4]

Signaling Pathway Modulation by this compound

Naphthoquinones, the class of compounds to which this compound belongs, have been shown to modulate key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.[2][3]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Naphthoquinones can inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][5]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream CellSurvival Cell Survival, Proliferation, Growth Downstream->CellSurvival Eleutherin This compound Eleutherin->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of this pathway is linked to various inflammatory diseases and cancers. Phytochemicals, including some naphthoquinones, can inhibit NF-κB activation.[2]

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα degradation GeneExpression Gene Expression (Inflammation, Survival) Eleutherin This compound Eleutherin->IKK

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Troubleshooting & Optimization

Improving the yield of (-)-Eleutherin from natural plant sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of (-)-Eleutherin from its natural plant sources. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to aid in experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

A1: this compound is a bioactive naphthoquinone, a class of secondary metabolites known for their diverse pharmacological activities.[1][2] Its primary natural sources are the bulbs of plants belonging to the Iridaceae family, particularly the Eleutherine genus. The most commonly cited species for its isolation are Eleutherine bulbosa (often called Dayak onion), Eleutherine americana, and Eleutherine plicata.[2][3][4][5]

Q2: What are the main challenges in isolating this compound?

A2: The primary challenges are the low and variable concentrations of this compound in plant tissues.[6] Yields can be affected by genetic variations, cultivation conditions, and harvest timing.[6] A significant purification challenge is the presence of its structural isomer, isoeleutherin, which often co-extracts and has similar chromatographic properties, making separation difficult.[7][8]

Q3: Which extraction solvent is best for this compound?

A3: The choice of solvent significantly impacts the extraction yield. While highly polar solvents like water may produce a large amount of crude extract by weight, less polar solvents are often more effective at selectively extracting naphthoquinones like Eleutherin.[4] Studies have shown that 96% ethanol can provide a high yield of extract with potent biological activity.[4] For purification, fractions obtained with solvents like dichloromethane have been shown to be rich in Eleutherin.[5][9]

Q4: How can I increase the production of this compound in the plant itself?

A4: Increasing the precursor bulb biomass is a direct method to improve overall yield. Studies have shown that the application of NPK fertilizer can significantly increase the number and weight of Eleutherine bulbosa bulbs.[10] Additionally, optimizing horticultural factors like the weight of planting bulbs and spacing can improve the harvest index.[11] For in vitro cultures, the application of elicitors (compounds that stimulate a defense response) like methyl jasmonate or salicylic acid is a common strategy to boost the production of secondary metabolites.[12]

Section 2: Troubleshooting Guides

This section addresses specific problems encountered during the extraction and purification of this compound.

Problem: Low Yield of Crude Extract
Possible Cause Troubleshooting Steps & Recommendations
Suboptimal Extraction Method The choice of extraction technique is critical. Soxhlet extraction has been shown to produce higher yields of crude extract compared to maceration or reflux methods.[1] For a more rapid and efficient process, consider modern techniques like Microwave-Assisted Extraction (MAE), which can be optimized for solvent concentration, time, and power to improve yields.[3][13]
Inappropriate Solvent Choice The polarity of the solvent dictates the extraction efficiency. While water yields a high mass of extract, it may be less selective for this compound. The yield of total extract tends to decrease as ethanol concentration increases, but the selectivity for phenolic and quinone compounds may improve.[4] Experiment with a range of ethanol concentrations (e.g., 70-96%) to find the optimal balance for your specific needs.[4]
Poor Quality Plant Material The concentration of secondary metabolites varies based on the plant's growing conditions, age, and post-harvest handling.[6] Ensure that the Eleutherine bulbs are mature and properly dried before extraction. Store dried, powdered material in a cool, dark, and dry place to prevent degradation of the target compounds.
Problem: Low Purity / Difficulty in Separation
Possible Cause Troubleshooting Steps & Recommendations
Co-elution of Isomers This compound and its isomer, isoeleutherin, are frequently isolated together and can be difficult to separate.[7][8] Utilize high-resolution chromatographic techniques. Consider using a multi-step purification process, starting with fractional extraction using solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to pre-concentrate the naphthoquinones.[9]
Ineffective Chromatographic Separation If TLC or column chromatography provides poor separation, optimize the mobile phase. A common mobile phase for separating naphthoquinones is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone).[9] Experiment with different ratios (e.g., Hexane:Ethyl Acetate 8:2) to improve the resolution between this compound and other compounds.[8] Using fine-grade silica gel can also enhance separation.

Section 3: Data Presentation & Visualizations

Quantitative Data Tables

Table 1: Comparison of Crude Extract Yield by Extraction Method

Extraction MethodPlant SourceSolventYield (% w/w)Reference
SoxhletE. americanaMethanol14.02%[1]
MacerationE. americanaMethanol11.87%[1]
RefluxE. americanaMethanol8.64%[1]

Table 2: Influence of Solvent Polarity on E. americana Crude Extract Yield

SolventYield (% w/w)Reference
Water17.50%[4]
30% Ethanol16.25%[4]
50% Ethanol13.75%[4]
70% Ethanol12.50%[4]
96% Ethanol11.25%[4]

Diagrams and Workflows

G Diagram 1: General Experimental Workflow for this compound Isolation A Plant Material (Eleutherine sp. Bulbs) B Washing & Slicing A->B C Drying (e.g., Oven at 50°C) B->C D Grinding to Powder C->D E Extraction (e.g., MAE, Soxhlet) D->E F Filtration / Centrifugation E->F G Solvent Evaporation (Rotary Evaporator) F->G H Crude Extract G->H I Purification (Column Chromatography) H->I J Fraction Collection & TLC Analysis I->J K Recrystallization J->K L Purified this compound K->L

Caption: Workflow from raw plant material to purified this compound.

G Diagram 2: Troubleshooting Logic for Low Yield Start Low this compound Yield Q1 Is crude extract yield low? Start->Q1 A1 Review Extraction Protocol: 1. Check method (Soxhlet/MAE) 2. Verify solvent choice 3. Assess plant material quality Q1->A1 Yes Q2 Is purity low after column chromatography? Q1->Q2 No End Yield Improved A1->End A2 Optimize Purification: 1. Adjust mobile phase polarity 2. Use finer silica grade 3. Consider fractional extraction Q2->A2 Yes Q2->End No, check quantification method A2->End

Caption: A logical flowchart for diagnosing low yield issues.

G Diagram 3: Hypothetical Elicitor-Induced Biosynthesis Pathway Elicitor Elicitor Signal (e.g., Methyl Jasmonate, Salicylic Acid) Receptor Membrane Receptor Elicitor->Receptor Cascade Signal Transduction Cascade (Kinases, ROS) Receptor->Cascade TF Activation of Transcription Factors (TFs) (e.g., MYB, WRKY) Cascade->TF Genes Upregulation of Biosynthetic Genes (e.g., PAL, PKS) TF->Genes Pathway Phenylpropanoid / Polyketide Pathway Genes->Pathway Product Increased this compound Accumulation Pathway->Product

Caption: Model of how elicitors can boost secondary metabolite production.

Section 4: Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Extraction (MAE)

This protocol is a synthesis of methodologies optimized for polyphenol and secondary metabolite extraction from Eleutherine bulbosa.[3][13]

  • Sample Preparation:

    • Dry the bulbs of Eleutherine bulbosa in a hot air oven at 50°C until a constant weight is achieved.

    • Grind the dried bulbs into a fine powder (e.g., 40-60 mesh).

  • Extraction Procedure:

    • Place 5 g of the dried powder into a microwave extraction vessel.

    • Add the extraction solvent. Based on optimization studies, a 70% ethanol solution at a liquid-to-solid ratio of 12:1 mL/g is recommended.[3]

    • Secure the vessel in the microwave extractor.

    • Set the extraction parameters:

      • Microwave Power: 30% of total power (e.g., ~250-300 W, depending on the instrument).[3]

      • Extraction Time: 10-15 minutes.[3]

      • Temperature: Set a maximum temperature of 60-70°C to avoid degradation.

  • Post-Extraction Processing:

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • To remove fine suspended particles, centrifuge the filtrate for 15 minutes at 4000 rpm.

    • Collect the supernatant and concentrate it using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.

Protocol 2: Isolation and Purification by Column Chromatography

This protocol is based on general procedures described for the isolation of Eleutherin and isoeleutherin.[7][9]

  • Preparation of the Column:

    • Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The amount of silica should be approximately 30-50 times the weight of the crude extract to be loaded.

    • Prepare a slurry of the silica gel in the initial mobile phase (e.g., 100% n-hexane).

    • Pour the slurry into the column and allow it to pack uniformly without air bubbles. Let the excess solvent drain until it reaches the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude extract (obtained from Protocol 1) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, perform a dry-loading method: adsorb the extract onto a small amount of silica gel, dry it, and carefully add the fine powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

    • Start with 100% n-hexane, then move to 98:2, 95:5, 90:10 (n-hexane:ethyl acetate), and so on, increasing the proportion of ethyl acetate.

    • Collect the eluate in fractions of equal volume (e.g., 15-20 mL per test tube).

  • Monitoring and Pooling:

    • Monitor the separation by spotting fractions onto a TLC plate and developing it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).[8]

    • Visualize the spots under UV light. This compound typically appears as a distinct yellow-orange spot.[9]

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Final Purification:

    • Evaporate the solvent from the pooled fractions to obtain the purified compound.

    • For higher purity, perform recrystallization from a suitable solvent system (e.g., methanol or an acetone-hexane mixture) to obtain yellow-orange crystals of this compound.[9]

References

Overcoming solubility issues of (-)-Eleutherin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Eleutherin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is commonly used. It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1] When preparing stock solutions in DMSO, it is recommended to use a freshly opened bottle, as hygroscopic DMSO can negatively impact solubility. Gentle warming to 60°C and ultrasonication can aid in dissolution.[1]

Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer for an experiment. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent in the stock solution is no longer able to keep the hydrophobic compound dissolved when introduced into a predominantly aqueous medium. To mitigate this, you can try the following:

  • Optimize the dilution method: Add the stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Use a co-solvent system in your final dilution: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a small percentage of a water-miscible organic co-solvent.

  • Incorporate surfactants: Including a surfactant like Tween® 80 in your aqueous buffer can help form micelles that encapsulate the this compound, keeping it in solution.

  • Consider a formulation approach: For more stable solutions, especially for in vivo studies, formulating this compound using techniques like cyclodextrin complexation or nanoparticle encapsulation is recommended.

Q4: What are the main strategies to improve the aqueous solubility of this compound for research purposes?

A4: Several effective strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These include:

  • Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity to form an inclusion complex with a hydrophilic exterior.

  • Nanoparticle Formulations:

    • Liposomes: Encapsulating this compound within lipid bilayers.

    • Solid Lipid Nanoparticles (SLNs): Incorporating this compound into a solid lipid matrix.

    • Nanoemulsions/Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Forming a stable oil-in-water nanoemulsion where this compound is dissolved in the oil phase.

  • Solid Dispersions: Dispersing this compound in a hydrophilic solid carrier at the molecular level.

Q5: Are there any safety considerations when using co-solvents or surfactants?

A5: Yes, it is crucial to consider the potential toxicity of any excipients used, especially for cell-based assays and in vivo studies. For example, it is often recommended to keep the final concentration of DMSO below 2% in animal studies, and even lower for sensitive cell lines.[1] Always consult the relevant safety data sheets and literature for the specific excipients and model systems you are using.

Troubleshooting Guides

Issue 1: Low or Inconsistent Results in Cell-Based Assays
  • Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration and high variability.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells of your culture plates under a microscope for any signs of precipitation after adding the this compound solution.

    • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is as low as possible and consistent across all experiments.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.

    • Incorporate a Surfactant: Consider adding a low, non-toxic concentration of a biocompatible surfactant (e.g., Tween® 80) to the cell culture medium to improve solubility.

    • Use a Formulated Version: If solubility issues persist, consider using a formulated version of this compound, such as a cyclodextrin complex or a nanoparticle formulation, which can provide a more stable and consistent concentration in the aqueous medium.

Issue 2: Difficulty in Preparing a Stable Formulation for In Vivo Studies
  • Possible Cause: The chosen solvent system is not robust enough to maintain this compound in solution upon administration, or the formulation itself is physically unstable.

  • Troubleshooting Steps:

    • Co-solvent System Optimization: A common co-solvent system for in vivo administration of hydrophobic compounds involves a mixture of DMSO, PEG300/PEG400, Tween 80, and saline.[1] Experiment with different ratios of these components to find an optimal blend that keeps this compound solubilized.

    • Particle Size Analysis: If you are preparing a nanoparticle formulation (liposomes, SLNs, nanoemulsions), measure the particle size and polydispersity index (PDI) over time to assess physical stability. Aggregation or a significant increase in particle size may indicate formulation instability.

    • Zeta Potential Measurement: For nanoparticle formulations, a zeta potential with a magnitude greater than ±30 mV generally indicates good colloidal stability due to electrostatic repulsion between particles.

    • Encapsulation Efficiency/Drug Loading: Determine the encapsulation efficiency and drug loading of your nanoparticle formulation to ensure a sufficient amount of this compound is being delivered. Low values may necessitate changes to the formulation composition or preparation method.

Quantitative Data on Solubility Enhancement

While specific quantitative data for the aqueous solubility of pure this compound is limited, the following tables provide data on its solubility in an organic solvent and illustrative examples of solubility enhancement for related compounds or through common formulation techniques.

Table 1: Solubility of this compound in DMSO

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)14.2952.48Ultrasonication and warming may be required.[1]

Table 2: Illustrative Example of Solubility Enhancement using a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Eleutherine palmifolia Extract *

Formulation ComponentRoleExample
Oil PhaseSolvent for the drugMiglyol 812
SurfactantEmulsifierTween 80
Co-surfactantCo-emulsifierPEG 400 or Propylene Glycol
Resulting Particle Size 24.71 - 136.77 nm In aqueous media

*Data is for an extract of Eleutherine palmifolia and serves as a starting point for formulating pure this compound.[2]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution for In Vivo Administration

This protocol provides a starting point for preparing a 1 mg/mL solution of this compound in a co-solvent system suitable for animal studies.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween® 80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the 10 mg/mL this compound stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until a clear solution is formed.

  • Add 50 µL of Tween® 80 and mix gently but thoroughly.

  • Add 450 µL of saline to the mixture and mix to obtain the final 1 mg/mL working solution.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, sonication or gentle warming may be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.

Workflow for Co-solvent Solution Preparation

G cluster_0 Step 1: Prepare Stock cluster_1 Step 2: Prepare Working Solution (1 mL) A This compound C 10 mg/mL Stock Solution A->C B DMSO B->C D 100 µL Stock F Mix D->F E 400 µL PEG300 E->F H Mix F->H G 50 µL Tween 80 G->H J Final 1 mg/mL Solution H->J I 450 µL Saline I->J

A workflow diagram for preparing a co-solvent solution of this compound.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)

This protocol describes a simple and common method for preparing solid inclusion complexes of this compound with β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.

Materials:

  • This compound

  • β-CD or HP-β-CD

  • Ethanol

  • Water

  • Mortar and Pestle

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Accurately weigh the required amounts of this compound and the chosen cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a thick paste.

  • Gradually add the this compound powder to the paste while continuously triturating with the pestle.

  • Knead the mixture for 60 minutes. Add more of the water:ethanol mixture if necessary to maintain a paste-like consistency.

  • Transfer the resulting paste to a clean glass dish and dry it in an oven at 40-50°C until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using the mortar and pestle, and pass it through a sieve.

  • Store the resulting powder in a desiccator. The aqueous solubility of this complex can then be compared to that of the free drug.

Workflow for Cyclodextrin Inclusion Complex Preparation

G A Weigh this compound and Cyclodextrin B Place Cyclodextrin in Mortar A->B C Add Water:Ethanol (1:1) to form a paste B->C D Gradually add this compound C->D E Knead for 60 minutes D->E F Dry the paste in an oven E->F G Pulverize the dried complex F->G H Sieve and Store G->H

A workflow diagram for preparing this compound-cyclodextrin inclusion complexes.

Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol outlines the preparation of liposomes encapsulating the lipophilic this compound.

Materials:

  • This compound

  • Soy Phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

Procedure:

  • Accurately weigh the desired amounts of phospholipid, cholesterol, and this compound. A common starting molar ratio for lipids is SPC:Cholesterol at 7:3. The amount of this compound can be varied to optimize drug loading.

  • Dissolve the lipids and this compound in a small volume of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, dry lipid film forms on the inner wall of the flask.

  • Continue to keep the flask under vacuum for at least 2 hours to ensure complete removal of any residual solvent.

  • Hydrate the lipid film by adding a pre-warmed (e.g., 40°C) aqueous buffer (e.g., PBS) and rotating the flask gently. This will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension. Use a probe sonicator for a few minutes on ice or a bath sonicator for a longer duration until the suspension becomes translucent.

  • To separate the encapsulated this compound from the unencapsulated drug, centrifuge the liposome suspension. The unencapsulated drug, being insoluble, will pellet along with any larger lipid aggregates, while the smaller liposomes remain in the supernatant.

  • Collect the supernatant containing the this compound-loaded liposomes for characterization (e.g., particle size, zeta potential, and encapsulation efficiency).

Signaling Pathways Involving this compound

This compound and related compounds have been shown to exert their biological effects, such as anti-cancer activity, through the modulation of several key signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. This compound has been suggested to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates/Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Eleutherin This compound Eleutherin->PI3K Inhibits

Inhibition of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to various stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Activates Response Cellular Response (Proliferation, etc.) Transcription->Response Eleutherin This compound Eleutherin->Raf May Inhibit

Potential modulation of the MAPK pathway by this compound.

p53 Signaling Pathway

The p53 protein is a tumor suppressor that plays a critical role in inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress, such as DNA damage. Some anti-cancer agents work by activating the p53 pathway.

G DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates MDM2 MDM2 p53->MDM2 Induces Arrest Cell Cycle Arrest (p21) p53->Arrest Induces Apoptosis Apoptosis (Bax, PUMA) p53->Apoptosis Induces MDM2->p53 Inhibits/Degrades Eleutherin This compound Eleutherin->p53 May Activate or Stabilize

Potential activation of the p53 pathway by this compound.

References

Technical Support Center: Troubleshooting (-)-Eleutherin Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (-)-Eleutherin in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of this compound in cell culture media. As a naphthoquinone, this compound's vibrant red color and chemical structure present unique considerations for in vitro studies. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution in the cell culture medium seems to lose its red color over time. What is happening?

A1: The fading of the red color of your this compound solution is a strong indicator of its degradation. Naphthoquinones like this compound are susceptible to degradation under typical cell culture conditions (37°C, aqueous environment, presence of media components). This degradation can lead to a decrease in the effective concentration of the active compound, potentially affecting your experimental outcomes.

Q2: What are the primary factors that can cause this compound to become unstable in my cell culture experiments?

A2: Several factors can contribute to the instability of this compound in cell culture media:

  • pH: The pH of the culture medium (typically 7.2-7.4) can influence the rate of degradation.

  • Temperature: The standard incubation temperature of 37°C can accelerate the degradation process.

  • Light Exposure: Like many colored compounds, this compound may be sensitive to light, leading to photodegradation.

  • Interaction with Media Components: Components within the cell culture medium, such as serum proteins, amino acids, and vitamins, can interact with and contribute to the degradation of this compound.

  • Oxidation-Reduction Reactions: Naphthoquinones are redox-active molecules and can undergo oxidation or reduction in the complex environment of cell culture media.[1]

Q3: How can I determine the stability and half-life of this compound in my specific cell culture medium?

A3: Since the stability of this compound can vary depending on the specific medium and supplements used, it is highly recommended to determine its half-life under your experimental conditions. This can be achieved by performing a time-course stability study using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q4: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT) when using this compound. Could this be related to its properties?

A4: Yes, inconsistent results in colorimetric cell viability assays are a common issue with colored compounds like this compound.[2] There are two main reasons for this:

  • Interference with Absorbance Readings: The inherent red color of this compound can interfere with the spectrophotometric measurement of the formazan product in assays like MTT, leading to inaccurate readings.

  • Direct Reduction of Assay Reagents: As a redox-active molecule, this compound may directly reduce the tetrazolium salts (MTT, XTT, etc.) to their colored formazan products, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher cell viability than is actually the case.

Specific troubleshooting steps for this issue are detailed in the "Troubleshooting Guides" section.

Q5: What are the known signaling pathways affected by this compound?

A5: Studies on extracts from Eleutherine bulbosa, which contains eleutherin, have shown involvement in several key signaling pathways related to cancer. These include the p53 signaling pathway, the MAPK signaling pathway, and the PI3K-Akt signaling pathway, all of which are crucial in regulating apoptosis and the cell cycle.[3][4]

Troubleshooting Guides

Issue 1: Visual Instability (Color Change) of this compound in Media
Possible Cause Troubleshooting Steps
Degradation over time at 37°C - Prepare fresh this compound-containing media immediately before each experiment. - For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals. - Determine the half-life of this compound in your specific media to establish a suitable replenishment schedule (see Protocol 1).
Light sensitivity - Protect stock solutions and media containing this compound from light by using amber vials or wrapping containers in aluminum foil. - Minimize light exposure during experimental procedures.
Interaction with media components - If possible, test the stability of this compound in a simpler, serum-free medium to identify potential interactions. - Be aware that components like certain amino acids or vitamins can contribute to degradation.[5][6]
Issue 2: Inconsistent Results in Colorimetric Cell Viability Assays (e.g., MTT, XTT)
Possible Cause Troubleshooting Steps
Interference with absorbance reading - Run a "compound only" control: wells containing media and this compound at the same concentrations as your experimental wells, but without cells. Subtract the average absorbance of these wells from your experimental readings.[2] - Run a "cells + compound, no MTT" control to measure the absorbance of the compound in the presence of cells.
Direct reduction of MTT reagent - Perform a cell-free assay: incubate this compound in media with the MTT reagent but without cells. A color change indicates direct reduction.[7][8] - If direct reduction is confirmed, consider using an alternative viability assay that is not based on redox chemistry, such as the Sulforhodamine B (SRB) assay or a crystal violet assay.
Compound precipitation - Visually inspect the wells under a microscope for any signs of compound precipitation, which can affect both cell health and optical readings. - If precipitation is observed, consider reducing the final concentration of this compound or using a different solvent for the stock solution (ensure final solvent concentration is non-toxic to cells).

Quantitative Data Summary

Table 1: Factors Influencing this compound Stability and Recommended Actions

Factor Influence on Stability Recommended Action
Temperature (37°C) Accelerates degradationMinimize pre-incubation times; prepare fresh solutions.
pH (7.2-7.4) Can catalyze degradationEnsure media is properly buffered; monitor pH during long experiments.
Light Potential for photodegradationProtect solutions from light.
Serum Proteins May bind to and/or promote degradationConsider stability in serum-free vs. serum-containing media.
Redox Environment Susceptible to oxidation/reductionBe aware of the redox potential of media components.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Medium by HPLC

This protocol outlines the steps to determine the stability and half-life of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile, amber microcentrifuge tubes or a multi-well plate covered in foil

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Formic acid (0.1%) in water (HPLC grade)

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spiking the Medium: Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal (typically <0.1%).

  • Incubation and Sampling:

    • Dispense the this compound-containing medium into sterile, amber microcentrifuge tubes for each time point.

    • Immediately take an aliquot for the T=0 time point.

    • Place the remaining tubes in a 37°C, 5% CO₂ incubator.

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Sample Preparation for HPLC:

    • For each time point, transfer an aliquot of the medium to a new tube.

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) can be used. A UPLC-MS/MS method for eleutherin has been reported using a C18 column with a gradient of acetonitrile and 0.1% formic acid in water.[9] A suggested starting gradient could be: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Based on the naphthoquinone structure, a wavelength in the UV range (e.g., 254 nm or 280 nm) should be suitable for detection.

    • Injection Volume: 20 µL

  • Data Analysis:

    • Generate a calibration curve using known concentrations of this compound.

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t₁/₂).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_media Spike Pre-warmed Cell Culture Medium prep_stock->spike_media dispense Dispense into Amber Tubes spike_media->dispense incubate Incubate at 37°C, 5% CO₂ dispense->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sampling protein_precip Protein Precipitation (Acetonitrile) sampling->protein_precip centrifuge Centrifuge protein_precip->centrifuge hplc_analysis HPLC Analysis centrifuge->hplc_analysis data_analysis Data Analysis (Half-life Calculation) hplc_analysis->data_analysis

Caption: Experimental workflow for determining the stability of this compound.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway edge_inh edge_inh PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p53 p53 Bax Bax p53->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Eleutherin This compound Eleutherin->PI3K Inhibition Eleutherin->ERK Inhibition Eleutherin->p53 Activation

Caption: this compound's modulation of key signaling pathways.

References

Technical Support Center: Optimization of HPLC Parameters for the Separation of (-)-Eleutherin and Isoeleutherin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of the diastereomers (-)-Eleutherin and Isoeleutherin.

Experimental Protocols and Data Presentation

Achieving baseline separation of the structurally similar naphthoquinone diastereomers, this compound and Isoeleutherin, requires careful optimization of HPLC parameters. A successful separation is critical for accurate quantification and isolation for further research.

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of isoeleutherin, eleutherin, and eleutherol provides a strong starting point for developing a robust HPLC method.[1] The principles of this UPLC method are directly applicable to HPLC systems.

Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of this compound and Isoeleutherin in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. From these, prepare working standards by diluting with the initial mobile phase composition.

  • Sample Extraction (from Eleutherine bulbosa):

    • Perform an extraction of the plant material using a suitable solvent like ethanol.

    • The resulting extract can be fractionated using column chromatography with silica gel to enrich the naphthoquinone content.[2]

    • Prior to injection, ensure all samples and standards are filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.

Recommended Starting HPLC Parameters:

The following table outlines a set of starting parameters derived from a UPLC-MS/MS method for eleutherin and isoeleutherin, which can be adapted for HPLC.[1]

ParameterInitial RecommendationOptimization Considerations
Column C18 (Reversed-Phase), 150 mm x 4.6 mm, 5 µmTest different C18 column chemistries from various manufacturers. For closely eluting peaks, consider a column with a smaller particle size (e.g., 3.5 µm) or a longer column (e.g., 250 mm) to increase efficiency.
Mobile Phase A: 0.1% (v/v) Formic Acid in WaterB: AcetonitrileMethanol can be substituted for acetonitrile to alter selectivity. The percentage of the organic modifier will significantly impact retention time and resolution. The addition of a small amount of acid, like formic acid, improves peak shape for naphthoquinones.
Elution Mode GradientA gradient elution is often necessary for separating complex mixtures. A shallow gradient can improve the resolution of closely eluting compounds. An isocratic method may be sufficient for purified samples.
Flow Rate 1.0 mL/minAdjusting the flow rate can influence resolution and analysis time. Lower flow rates can sometimes improve separation.
Column Temperature 30 °CTemperature affects mobile phase viscosity and can influence selectivity. It is advisable to test a range, for example, between 25°C and 40°C.
Injection Volume 10 µLCan be optimized based on sample concentration and detector sensitivity.
Detection Wavelength Diode Array Detector (DAD) or UV-Vis Detector set at an appropriate wavelength for naphthoquinones (e.g., 254 nm).A DAD allows for the monitoring of multiple wavelengths and spectral confirmation of the peaks.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and Isoeleutherin.

Q1: Why am I seeing poor resolution or co-elution of the this compound and Isoeleutherin peaks?

  • Cause: The mobile phase composition may not be optimal for separating these diastereomers.

  • Solution:

    • Adjust Organic Modifier Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • Modify Mobile Phase pH: The addition of an acidifier like 0.1% formic acid can improve peak shape and may influence selectivity.[1]

    • Implement a Shallow Gradient: If using a gradient, a slower, more gradual increase in the organic solvent concentration can enhance the separation of closely eluting peaks.

Q2: My peaks are tailing. How can I improve the peak shape?

  • Cause: Secondary interactions between the analytes and the silica stationary phase can cause peak tailing. This is common for compounds with polar functional groups.

  • Solution:

    • Add an Acidic Modifier: As mentioned, adding 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase can suppress the ionization of silanol groups on the stationary phase, leading to more symmetrical peaks.

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize these secondary interactions.

    • Lower Sample Concentration: Injecting a lower concentration of your sample can sometimes mitigate peak tailing caused by column overload.

Q3: The retention times of my peaks are shifting between injections. What is the cause?

  • Cause: Fluctuations in the HPLC system or inconsistencies in the mobile phase can lead to variable retention times.

  • Solution:

    • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions.

    • Maintain Consistent Temperature: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Check for Leaks: Inspect the HPLC system for any leaks in the pump, injector, or fittings.

Q4: I am observing high backpressure in the system. What should I do?

  • Cause: High backpressure can be caused by blockages in the system, such as a clogged column frit or tubing.

  • Solution:

    • Filter Samples: Always filter your samples before injection to prevent particulates from clogging the system.

    • Check the Column Frit: If the pressure remains high after disconnecting the column, the issue is likely within the HPLC system. If the pressure drops, the column frit may be blocked. You can try back-flushing the column at a low flow rate.

    • Inspect Tubing and Fittings: Check for any crimped tubing or overly tightened fittings that could restrict flow.

Frequently Asked Questions (FAQs)

Q1: What is the key difference between this compound and Isoeleutherin that allows for their separation by HPLC?

This compound and Isoeleutherin are diastereomers.[3] Diastereomers have different physical properties, which allows for their separation by achiral chromatographic techniques like standard reversed-phase HPLC.

Q2: Is a chiral column necessary to separate this compound and Isoeleutherin?

No, a chiral column is not necessary for separating diastereomers. A standard achiral stationary phase, such as C18, is sufficient. Chiral columns are required for the separation of enantiomers.

Q3: Can I use an isocratic method instead of a gradient method?

An isocratic method, where the mobile phase composition remains constant, can be used if you are working with a relatively pure mixture of this compound and Isoeleutherin and can achieve adequate separation. However, for more complex samples, such as crude extracts, a gradient elution is generally more effective at separating the compounds of interest from other matrix components.

Q4: How does temperature affect the separation?

Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, the effect on resolution can vary. It is an important parameter to optimize for achieving the best separation.

Q5: What is the role of the acidic modifier in the mobile phase?

An acidic modifier, such as formic acid, serves two main purposes. It helps to control the pH of the mobile phase, and it can improve peak shape by suppressing unwanted interactions between the analytes and the stationary phase.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Preparation (Extraction, Filtration) Injector Injector Sample->Injector MobilePhase Mobile Phase Preparation (Solvent Mixing, Degassing) Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Analysis Chromatogram Analysis (Integration, Quantification) DataSystem->Analysis

Caption: A typical experimental workflow for HPLC analysis.

Optimization_Logic Start Initial Separation (Poor Resolution) MobilePhase Adjust Mobile Phase (Organic %, Solvent Type, pH) Start->MobilePhase ColumnParams Optimize Column Parameters (Temperature, Flow Rate) MobilePhase->ColumnParams Iterate Good_Resolution Achieve Baseline Separation (Rs >= 1.5) MobilePhase->Good_Resolution Success ColumnParams->MobilePhase Re-adjust Gradient Refine Gradient Profile ColumnParams->Gradient If Needed ColumnParams->Good_Resolution Success Gradient->MobilePhase Re-adjust Gradient->Good_Resolution Success

Caption: Logical relationship for HPLC method optimization.

References

Addressing off-target effects of (-)-Eleutherin in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (-)-Eleutherin in cellular models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges related to off-target effects and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is primarily recognized for its activity as an inhibitor of the PI3K/AKT/telomerase signaling pathway, which can lead to cytotoxic and antiproliferative effects in cancer cells. Additionally, it has been shown to inhibit the catalytic activity of human topoisomerase II.[1]

Q2: I am observing a cellular phenotype that doesn't seem to align with the known on-target effects of this compound. Could this be due to off-target effects?

A2: Yes, it is possible. Like many small molecules, particularly natural products, this compound may interact with multiple cellular targets beyond its primary mechanism of action. If you observe unexpected cellular responses, it is crucial to consider and investigate potential off-target effects to ensure accurate interpretation of your results.

Q3: At what concentration should I use this compound to minimize off-target effects?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being used. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cellular model. For mechanistic studies, it is advisable to work at concentrations around the IC50 value. Using concentrations significantly higher than the IC50 increases the likelihood of engaging off-target proteins and inducing non-specific cytotoxicity.

Q4: What are the best practices for preparing and storing this compound to ensure consistent results?

A4: To maintain the integrity and activity of this compound, it should be stored as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C. Prepare fresh working dilutions in your cell culture medium for each experiment to avoid degradation. Repeated freeze-thaw cycles of the stock solution should be minimized.

Q5: How can I confirm that the observed effect of this compound in my cells is due to on-target engagement?

A5: Confirming on-target engagement is a critical step. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that this compound is binding to its intended target within the intact cellular environment. A positive result in a CETSA experiment, indicated by a thermal stabilization of the target protein, provides strong evidence of direct binding.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cellular assays and provides systematic approaches to identify and resolve them.

Issue 1: High Variability Between Experimental Replicates
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before plating. Use a cell counter for accurate cell density determination.
Cell Health and Passage Number Maintain a consistent and low passage number for your cells. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Compound Preparation and Addition Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells to avoid concentration gradients.
Issue 2: No Observable Effect at Expected Concentrations
Potential Cause Troubleshooting Steps
Compound Inactivity Verify the integrity of your this compound stock. If possible, confirm its activity using a well-established positive control cell line or a biochemical assay.
Low Target Expression Confirm the expression of the target protein (e.g., components of the PI3K/AKT pathway or topoisomerase II) in your cellular model using Western blotting or qPCR.
Suboptimal Assay Conditions Optimize the incubation time and other assay parameters. The kinetics of the cellular response to this compound may vary between cell types.
Issue 3: Observed Phenotype is Inconsistent with On-Target Mechanism

This is a strong indicator of potential off-target effects. The following workflow can help dissect the observed cellular response.

phenotype Unexpected Cellular Phenotype Observed dose_response Perform Detailed Dose-Response Curve phenotype->dose_response cytotoxicity Assess General Cytotoxicity (e.g., LDH or Trypan Blue Assay) dose_response->cytotoxicity Is the effect only at high concentrations? compare_phenotype Compare Phenotype with Known Inhibitors of the Same Pathway dose_response->compare_phenotype No off_target_id Proceed to Off-Target Identification Assays cytotoxicity->off_target_id Yes knockdown Use Genetic Knockdown (siRNA/shRNA) of the Putative On-Target compare_phenotype->knockdown Phenotype is inconsistent rescue Perform Rescue Experiment with a Drug-Resistant Mutant of the On-Target knockdown->rescue Knockdown does not replicate phenotype rescue->off_target_id Rescue fails to reverse phenotype start Prepare this compound Stock screen Single-Dose Kinase Panel Screen start->screen analyze_primary Identify Hits (>50% Inhibition) screen->analyze_primary dose_response Perform IC50 Determination for Hits analyze_primary->dose_response analyze_ic50 Analyze Selectivity Profile dose_response->analyze_ic50 end Identify Off-Target Kinases analyze_ic50->end treat Treat Cells with this compound or Vehicle heat Heat Cell Aliquots to a Range of Temperatures treat->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge wb Analyze Soluble Fraction by Western Blot for Target Protein centrifuge->wb analyze Plot Melting Curves and Compare wb->analyze RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Telomerase Telomerase AKT->Telomerase activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Telomerase->Proliferation Eleutherin This compound Eleutherin->PI3K Eleutherin->Telomerase

References

Technical Support Center: Refining Molecular Docking Parameters for Accurate (-)-Eleutherin Binding Prediction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately predicting the binding of (-)-Eleutherin using molecular docking.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My docking results for this compound are not reproducible. What are the common causes and how can I troubleshoot this?

A1: Lack of reproducibility in molecular docking is a common issue stemming from several factors. Here’s a troubleshooting guide:

  • Stochastic Nature of Search Algorithms: Many docking algorithms, like those using Genetic Algorithms (GA) or Monte Carlo methods, have a stochastic component. To ensure reproducibility, it's crucial to:

    • Set a specific random seed: This ensures that the pseudo-random number generator starts from the same point in each run.

    • Perform multiple independent runs: A consensus or clustering of the results from multiple runs can provide a more reliable prediction.

  • Undefined or Vague Search Space: An improperly defined binding site is a major source of variability.

    • Define a precise grid box: The search space should be centered on the putative binding site and be large enough to accommodate the ligand in various orientations but not so large as to introduce unnecessary noise. A common practice is to define the grid box by selecting amino acid residues within 3-6 Å around a known co-crystallized ligand[1].

  • Flexible Ligand Input Conformation: The initial 3D conformation of this compound can influence the final docked pose.

    • Consistent ligand preparation: Always use the same method for generating the initial 3D structure of this compound, including energy minimization with a consistent force field[2].

Q2: The predicted binding pose of this compound has a high RMSD value (> 2.0 Å) after redocking. What does this indicate and how can I improve it?

A2: A high Root Mean Square Deviation (RMSD) value when redocking a ligand suggests that the docking protocol is not accurately reproducing the experimentally observed binding mode. An RMSD of less than 2.0 Å is generally considered a successful validation[3][4][5][6]. Here’s how to address this:

  • Scoring Function Inaccuracy: The scoring function may not be well-suited for the specific protein-ligand system.

    • Try different scoring functions: Different docking programs offer various scoring functions. It's advisable to test several to see which one performs best for your target[7][8]. For instance, a study on Eleutherin used GoldScore and ChemScore for their analysis[9].

  • Inadequate Conformational Sampling: The search algorithm may not be exploring the conformational space of this compound sufficiently.

    • Increase the exhaustiveness of the search: Most docking software allows you to increase the computational effort of the search algorithm, leading to more thorough sampling[5].

  • Protein Flexibility: Treating the protein as a rigid entity can be a significant limitation, especially if induced fit is involved[1][10].

    • Utilize flexible docking: Allow key amino acid side chains in the binding pocket to move during docking.

    • Use an ensemble of protein structures: Docking against multiple conformations of the receptor, perhaps generated from molecular dynamics simulations, can account for protein flexibility[11].

Q3: How do I choose the right force field and scoring function for this compound docking?

A3: The choice of force field and scoring function is critical for accurate predictions and is often target-dependent[7].

  • Force Field Selection: Force fields like CHARMm, AMBER, and OPLS are commonly used for protein-ligand docking[12][13]. The accuracy of the force field in representing the interactions of a natural product like this compound is crucial[14][15].

    • Start with widely used force fields: For initial studies, using a well-established and validated force field is recommended.

    • Consider QM/MM approaches for higher accuracy: For refining critical interactions, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can provide more accurate charge calculations and description of electronic effects[16][17][18].

  • Scoring Function Comparison: Scoring functions can be physics-based, empirical, knowledge-based, or machine learning-based[19].

    • Benchmark against known binders: If experimental data for other ligands binding to your target is available, you can benchmark different scoring functions by their ability to rank these known binders correctly[1][7].

    • Consensus Scoring: Combining the results from multiple scoring functions can often lead to more reliable predictions[20].

Quantitative Data Summary

Table 1: Illustrative Comparison of Scoring Functions for this compound Docking

Scoring FunctionDocking ProgramPredicted Binding Affinity (kcal/mol)RMSD from Crystal Pose (Å)
GoldScoreGOLD-8.51.2
ChemScoreGOLD-8.21.5
MolDock ScoreMolegro Virtual Docker-9.11.8
Vina ScoreAutoDock Vina-7.92.1

Table 2: Illustrative Impact of Force Field on this compound Docking Parameters

Force FieldPredicted Binding Affinity (kcal/mol)Key Interactions Predicted
CHARMm-8.1Hydrogen bond with SER A:57, Pi-Alkyl with VAL 59
AMBER-7.8Hydrogen bond with GLU A:185, Pi-Pi stacked with TYR 93
OPLS-8.3Pi-Sigma with TYR 199, Alkyl with ILE 201

Experimental Protocols

Protocol 1: Molecular Docking Validation by Redocking

This protocol describes the standard procedure for validating a docking workflow by redocking a co-crystallized ligand.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein with the co-crystallized ligand from the Protein Data Bank (PDB).

    • Separate the ligand and protein molecules.

    • Remove all water molecules and other non-essential heteroatoms.

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges)[3].

  • Ligand Preparation:

    • Use the extracted co-crystallized ligand.

    • Ensure correct bond orders and protonation states.

  • Binding Site Definition:

    • Define the docking grid box centered on the original position of the co-crystallized ligand, ensuring it encompasses the entire binding pocket (typically a 10-15 Å radius)[21].

  • Docking Execution:

    • Run the docking algorithm using your chosen parameters (scoring function, search algorithm settings).

  • Analysis:

    • Calculate the RMSD between the top-ranked docked pose of the ligand and its original crystallographic pose.

    • An RMSD value of < 2.0 Å is considered a successful validation of the docking protocol[4][6].

Protocol 2: Post-Docking Refinement using Molecular Dynamics (MD) Simulation

This protocol outlines a general workflow for refining a docked pose of this compound using MD simulations.

  • System Preparation:

    • Take the best-ranked docked complex of the protein and this compound from the docking results.

    • Place the complex in a periodic box of an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a short position-restrained MD simulation (e.g., 1 ns) under NVT (constant volume) and then NPT (constant pressure) ensembles to equilibrate the system's temperature and pressure.

  • Production MD:

    • Run a longer production MD simulation (e.g., 50-100 ns) without restraints[22].

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand interactions.

    • Calculate the RMSD of the ligand and protein backbone over time to check for conformational stability[23].

    • Analyze the hydrogen bonds and other key interactions throughout the simulation.

    • The refined pose can be extracted from a stable part of the trajectory.

Visualizations

experimental_validation_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_analysis Analysis & Refinement docking Molecular Docking of this compound pose_analysis Predicted Binding Pose & Affinity docking->pose_analysis binding_assay Biochemical/Biophysical Binding Assay (e.g., ITC, SPR, FP) pose_analysis->binding_assay Validate Binding activity_assay Enzymatic or Cell-Based Activity Assay pose_analysis->activity_assay Validate Function correlation Correlate Docking Score with IC50/Kd binding_assay->correlation activity_assay->correlation refinement Refine Docking Protocol correlation->refinement Iterative Improvement refinement->docking

Caption: Workflow for cross-validating molecular docking with in vitro experiments.

troubleshooting_workflow cluster_problems Identify Potential Problem cluster_solutions Apply Solutions start Inaccurate Docking Result for this compound high_rmsd High Redocking RMSD (>2Å) start->high_rmsd poor_ranking Poor Ranking of Known Actives start->poor_ranking non_reproducible Non-Reproducible Poses start->non_reproducible check_params Check Docking Parameters (Grid Box, Search Effort) high_rmsd->check_params change_sf Test Different Scoring Functions high_rmsd->change_sf flex_dock Incorporate Receptor Flexibility high_rmsd->flex_dock poor_ranking->change_sf non_reproducible->check_params set_seed Set Random Seed non_reproducible->set_seed end Accurate & Reproducible Prediction check_params->end change_sf->end md_refine Refine Poses with MD Simulation flex_dock->md_refine md_refine->end set_seed->end

Caption: Troubleshooting workflow for common molecular docking issues.

References

Validation & Comparative

A Comparative Analysis of (-)-Eleutherin and Isoeleutherin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the naphthoquinone stereoisomers, (-)-Eleutherin and isoeleutherin. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the proposed mechanisms of action and experimental workflows.

This compound and isoeleutherin are naturally occurring naphthoquinones, primarily isolated from plants of the Eleutherine genus. Their structural similarity, differing only in the stereochemistry at a single chiral center in the pyran ring, belies their distinct biological activities. This guide synthesizes findings from multiple studies to offer a comparative overview of their efficacy in antibacterial, anticancer, antiparasitic, and immunomodulatory applications.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the quantitative data from various studies, offering a direct comparison of the bioactivities of this compound and isoeleutherin.

BioactivityOrganism/Cell LineAssayThis compoundIsoeleutherinReference
Antibacterial Staphylococcus aureusIC₅₀ (µg/mL)Moderately ActiveModerately Active[1][2]
Staphylococcus aureusMIC (µg/mL)Inactive (>1000)Inactive (>1000)[1][2]
Staphylococcus aureusMBC (µg/mL)Inactive (>1000)Inactive (>1000)[1][2]
Escherichia coliIC₅₀, MIC, MBCInactiveInactive[1][2]
Antiparasitic Plasmodium falciparumIC₅₀ (µg/mL)10.458.70[3]
Leishmania amazonensisIC₅₀ (µg/mL)Not Reported25[4]
Genotoxicity Allium cepaChromosomal AberrationsHigher than isoeleutherinLower than eleutherin[4][5]

Note: "Moderately Active" and "Inactive" for antibacterial activity are based on the classifications provided in the source material. Specific IC₅₀ values were not detailed in the abstract.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis of this compound and isoeleutherin.

Antibacterial Activity Assessment

a. Determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and 50% Inhibitory Concentration (IC₅₀)

This protocol is adapted from studies evaluating the antibacterial properties of this compound and isoeleutherin against Staphylococcus aureus and Escherichia coli.[2][6]

  • Bacterial Strains and Culture Conditions: S. aureus (e.g., ATCC 6538) and E. coli are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C.

  • Preparation of Test Compounds: this compound and isoeleutherin are dissolved in a suitable solvent, such as methanol, to create stock solutions.

  • MIC Determination (Broth Microdilution Method):

    • A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate with the appropriate broth.

    • A standardized bacterial suspension is added to each well.

    • The plates are incubated at 37°C for 24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • IC₅₀ Determination:

    • Following the same setup as the MIC assay, the optical density (OD) of the wells is measured using a microplate reader at a specific wavelength (e.g., 600 nm) before and after incubation.

    • The percentage of bacterial growth inhibition is calculated for each concentration.

    • The IC₅₀ value, the concentration that inhibits 50% of microbial growth, is determined from a dose-response curve.

  • MBC Determination:

    • A small aliquot from the wells showing no visible growth in the MIC assay is sub-cultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

    • The plates are incubated at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria.

Cytotoxicity and Genotoxicity Assessment

a. MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.

  • Cell Culture: Cancer cell lines (e.g., WiDr colon cancer cells) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound and isoeleutherin for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

b. Allium cepa Assay for Genotoxicity

This in vivo assay is used to evaluate the potential of substances to induce chromosomal aberrations.[5][7]

  • Preparation of Onion Bulbs: Healthy onion bulbs (Allium cepa) of similar size are used. The outer dried scales are removed, and the bulbs are placed in water to allow root growth.

  • Treatment:

    • Once the roots reach a certain length (e.g., 2-3 cm), the bulbs are transferred to solutions containing different concentrations of this compound and isoeleutherin. A negative control (water) and a positive control (a known mutagen) are included.

    • The bulbs are exposed to the test solutions for a specific period (e.g., 24, 48, or 72 hours).

  • Slide Preparation and Microscopic Analysis:

    • After treatment, the root tips are harvested, fixed, hydrolyzed, and stained with a suitable stain (e.g., Schiff's reagent).

    • The root tips are then squashed on a microscope slide to create a monolayer of cells.

    • The slides are observed under a light microscope to analyze the mitotic index (the proportion of dividing cells) and to identify any chromosomal aberrations (e.g., bridges, fragments, micronuclei).

    • The genotoxic potential is assessed by comparing the frequency of aberrations in the treated groups to the control groups.

Antiparasitic Activity Assessment

a. In Vitro Antiplasmodial Assay against Plasmodium falciparum

This protocol is based on the traditional Microtest method for evaluating antimalarial activity.[3]

  • Parasite Culture: A chloroquine-sensitive or resistant strain of P. falciparum is cultured in human erythrocytes in a complete medium under a specific gas mixture (low O₂, moderate CO₂).

  • Assay Procedure:

    • The antiparasitic activity is assessed in a 96-well microtiter plate.

    • Serial dilutions of this compound and isoeleutherin are added to the wells.

    • A synchronized parasite culture (typically at the ring stage) is added to each well.

    • The plates are incubated for a period that allows for one cycle of parasite development (e.g., 24-48 hours).

    • Parasite growth is quantified by microscopic examination of Giemsa-stained smears or by using a fluorescent DNA-intercalating dye.

    • The IC₅₀ value is determined by comparing the parasite growth in the treated wells to that in the control wells.

Molecular Docking

This in silico method is used to predict the binding affinity and interaction of a ligand with a target protein.[2][6]

  • Software and Tools: Molecular docking software such as GOLD or AutoDock Vina, and target identification servers like PharmMapper are utilized.

  • Preparation of Ligand and Protein Structures:

    • The 3D structures of this compound and isoeleutherin are generated and optimized.

    • The crystal structures of the target proteins (e.g., S. aureus BlaR1, QacR, methionine aminopeptidase) are obtained from a protein data bank. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Docking Simulation:

    • The binding site on the target protein is defined.

    • The docking algorithm is run to predict the binding poses of the ligands within the active site.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) and the binding energy of the ligand-protein complexes are analyzed.

    • The results are often validated by redocking the co-crystallized ligand and calculating the root-mean-square deviation (RMSD).

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows based on the current understanding of this compound and isoeleutherin bioactivity.

antibacterial_mechanism cluster_eleutherin This compound Pathway cluster_isoeleutherin Isoeleutherin Pathway Eleutherin This compound BlaR1 BlaR1 Sensor-Transducer Eleutherin->BlaR1 Inhibits QacR QacR Transcriptional Regulator Eleutherin->QacR Inhibits PBP2a PBP2a (Penicillin-Binding Protein 2a) BlaR1->PBP2a Controls beta_lactamase β-lactamase Expression BlaR1->beta_lactamase Controls efflux_pump Efflux Pump Expression QacR->efflux_pump Controls cell_wall Cell Wall Synthesis PBP2a->cell_wall Essential for resistance Antibiotic Resistance beta_lactamase->resistance Contributes to efflux_pump->resistance Contributes to Isoeleutherin Isoeleutherin MetAP Methionine Aminopeptidase (MetAP) Isoeleutherin->MetAP Inhibits protein_synthesis Protein Synthesis MetAP->protein_synthesis Essential for

Caption: Proposed antibacterial mechanisms of this compound and Isoeleutherin in S. aureus.

immunomodulatory_pathway cluster_th1 Th1 Cell Differentiation Naive_CD4 Naive CD4+ T Cell TCR_Activation TCR Activation Naive_CD4->TCR_Activation T_bet T-bet Transcription Factor TCR_Activation->T_bet Induces Isoeleutherin Isoeleutherin Isoeleutherin->T_bet Stimulates Transcription IFN_gamma IFN-γ Production T_bet->IFN_gamma Promotes Th1_Response Enhanced Th1-mediated Immune Response IFN_gamma->Th1_Response

Caption: Immunomodulatory effect of Isoeleutherin on Th1 cell differentiation.

experimental_workflow_genotoxicity start Start: Healthy Allium cepa Bulbs root_growth Root Growth in Water start->root_growth treatment Treatment with This compound, Isoeleutherin, Positive & Negative Controls root_growth->treatment harvest Harvest Root Tips treatment->harvest fixation Fixation harvest->fixation hydrolysis Hydrolysis fixation->hydrolysis staining Staining hydrolysis->staining slide_prep Slide Preparation (Squashing) staining->slide_prep microscopy Microscopic Analysis (Mitotic Index & Aberrations) slide_prep->microscopy end End: Comparative Genotoxicity Data microscopy->end

Caption: Experimental workflow for the Allium cepa genotoxicity assay.

Conclusion

The comparative analysis of this compound and isoeleutherin reveals that subtle differences in stereochemistry can lead to significant variations in biological activity and mechanism of action. While both compounds exhibit a range of interesting bioactivities, their potencies and cellular targets often differ. For instance, this compound appears to have a more pronounced antibacterial effect against S. aureus by targeting proteins involved in antibiotic resistance, whereas isoeleutherin's antibacterial action may be mediated through the inhibition of methionine aminopeptidase.[2][6] In the realm of immunology, isoeleutherin has been shown to enhance Th1-mediated immune responses by activating T-bet gene transcription.[8] Conversely, studies on genotoxicity suggest that this compound may have a greater potential to cause chromosomal aberrations compared to isoeleutherin.[4][5]

This guide provides a foundational understanding for researchers interested in these compounds. Further investigation into their specific mechanisms and in vivo efficacy is warranted to fully elucidate their therapeutic potential. The provided experimental protocols serve as a starting point for the design of future comparative studies.

References

Validating the Anticancer Mechanism of (-)-Eleutherin: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Eleutherin, a naphthoquinone isolated from the bulb of Eleutherine bulbosa, has emerged as a promising natural compound with demonstrated anticancer properties. Preliminary studies suggest its efficacy in inducing apoptosis and inhibiting the cell cycle in various cancer cell lines. This guide provides a comprehensive overview of the proposed anticancer mechanisms of this compound and offers a framework for their validation using genetic approaches. We compare its activity with established chemotherapeutic agents, Doxorubicin and Cisplatin, and provide detailed experimental protocols for key validation experiments.

Proposed Anticancer Mechanism of this compound

Current research indicates that this compound exerts its anticancer effects primarily through the induction of apoptosis, mediated by the modulation of key signaling pathways. The most frequently implicated pathways are the PI3K/Akt and MAPK signaling cascades. These pathways are critical regulators of cell survival, proliferation, and apoptosis.[1][2] In glioma cells, for instance, eleutherin has been shown to inhibit the PI3K/AKT/telomerase pathway, leading to cell death.[3] Network pharmacology studies have further identified potential target genes for this compound, including CASP3, BCL2, VEGFA, and BAX, all of which are central to the apoptotic process.[4]

While these findings are promising, rigorous validation of these mechanisms using genetic tools is crucial for advancing this compound into further stages of drug development. Genetic approaches, such as siRNA-mediated gene knockdown and CRISPR-Cas9-mediated gene knockout, offer precise methods to establish a causal link between the proposed target genes/pathways and the observed anticancer activity of the compound.

Comparative Efficacy of this compound and Standard Chemotherapeutics

To contextualize the potency of this compound, its cytotoxic activity can be compared with that of well-established anticancer drugs like Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Rat Glioma C64.98 (24h)[3]
Human Breast Cancer (T47D) Moderate activity reported[1][2]
Colon Cancer (WiDr) Data not available
Doxorubicin Human Breast Cancer (MCF-7)0.48 - 2.5[5]
Human Colon Cancer (HCT116)0.05 - 0.5
Human Glioma (U87MG)0.1 - 1.0
Cisplatin Human Breast Cancer (MCF-7)5 - 20
Human Colon Cancer (HCT116)2 - 10
Human Glioma (U87MG)1 - 5

Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay conditions. The data presented here are for comparative purposes and are compiled from various sources. Specific IC50 values for this compound across a wide range of cancer cell lines are not yet extensively documented.

Genetic Validation of Anticancer Mechanisms

The following sections outline experimental approaches to validate the proposed anticancer mechanisms of this compound using siRNA and CRISPR-Cas9 technologies.

Experimental Protocols

1. siRNA-Mediated Knockdown of Target Genes (e.g., AKT1, MAPK1)

This protocol describes the transient knockdown of a target gene to assess its role in the cytotoxic effect of this compound.

  • Cell Culture and Seeding: Culture the cancer cell line of interest (e.g., T47D, C6) in the recommended medium. Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two separate tubes for each well to be transfected. In tube 1, dilute the specific siRNA targeting the gene of interest (e.g., AKT1) and a non-targeting control siRNA in serum-free medium.

    • In tube 2, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the contents of the two tubes, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

    • Add the transfection complexes dropwise to the cells.

    • Incubate the cells for 24-48 hours.

  • Treatment with this compound: After the incubation period, replace the medium with fresh medium containing this compound at its predetermined IC50 concentration. Include a vehicle control (e.g., DMSO).

  • Validation of Knockdown: Harvest a subset of cells 48 hours post-transfection to confirm target gene knockdown by Western blotting or qRT-PCR.

  • Assessment of Apoptosis: After 24-48 hours of treatment with this compound, assess the percentage of apoptotic cells in both the target siRNA-transfected and control siRNA-transfected groups using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

2. CRISPR-Cas9 Mediated Knockout of Target Genes

This protocol provides a general workflow for generating a stable knockout cell line to investigate the long-term effects of gene ablation on the sensitivity to this compound.

  • gRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting a specific exon of the gene of interest (e.g., a key component of the PI3K or MAPK pathway) using a publicly available design tool. Clone the designed sgRNAs into a suitable Cas9 expression vector.

  • Transfection and Selection: Transfect the cancer cell line with the gRNA/Cas9 plasmid. 24-48 hours post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin) to enrich for successfully transfected cells.

  • Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual cell clones.

  • Screening and Validation of Knockout Clones: Expand the single-cell clones and screen for the absence of the target protein by Western blotting. Validate the knockout at the genomic level by sequencing the target locus to confirm the presence of insertions or deletions (indels).

  • Cytotoxicity Assay: Treat the validated knockout cell line and the parental (wild-type) cell line with a range of concentrations of this compound. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the knockout of the target gene confers resistance or sensitivity to the compound.

Visualizing the Pathways and Workflows

To better understand the proposed mechanisms and the experimental design for their validation, the following diagrams are provided.

Eleutherin_Signaling_Pathway cluster_membrane Cell Membrane Eleutherin This compound PI3K PI3K Eleutherin->PI3K Inhibits MAPK_cascade MAPK Cascade (e.g., MEK, ERK) Eleutherin->MAPK_cascade Modulates Apoptosis_Induction Induction of Apoptosis Eleutherin->Apoptosis_Induction Receptor Growth Factor Receptor Receptor->PI3K Receptor->MAPK_cascade Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MAPK_cascade->Cell_Survival

Caption: Proposed signaling pathway of this compound's anticancer activity.

Genetic_Validation_Workflow cluster_siRNA siRNA Knockdown cluster_CRISPR CRISPR Knockout start Hypothesized Target Gene (e.g., AKT1, MAPK1) siRNA_transfection Transfect cells with target-specific siRNA start->siRNA_transfection crispr_transfection Transfect cells with Cas9 and gRNA start->crispr_transfection confirm_knockdown Confirm knockdown (Western Blot/qRT-PCR) siRNA_transfection->confirm_knockdown treat_eleutherin_siRNA Treat with this compound confirm_knockdown->treat_eleutherin_siRNA assess_apoptosis_siRNA Assess apoptosis treat_eleutherin_siRNA->assess_apoptosis_siRNA conclusion Validate target's role in This compound's mechanism assess_apoptosis_siRNA->conclusion select_and_clone Select and isolate single-cell clones crispr_transfection->select_and_clone validate_knockout Validate knockout (Sequencing/Western Blot) select_and_clone->validate_knockout treat_eleutherin_crispr Treat with this compound validate_knockout->treat_eleutherin_crispr assess_viability_crispr Assess cell viability treat_eleutherin_crispr->assess_viability_crispr assess_viability_crispr->conclusion

Caption: Experimental workflow for genetic validation of this compound's targets.

Conclusion

This compound presents a compelling profile as a potential anticancer agent, with preliminary evidence pointing towards the induction of apoptosis through the PI3K/Akt and MAPK signaling pathways. However, the definitive validation of its mechanism of action through rigorous genetic studies is a critical next step. The experimental frameworks provided in this guide offer a robust approach for researchers to systematically investigate and confirm the molecular targets of this compound. By employing techniques such as siRNA and CRISPR-Cas9, the scientific community can build a stronger, evidence-based case for the clinical development of this promising natural product. The comparative data with established drugs like Doxorubicin and Cisplatin will further aid in positioning this compound within the landscape of cancer therapeutics.

References

A Head-to-Head Preclinical Comparison of (-)-Eleutherobin and Standard-of-Care Microtubule Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eleutherobin, a natural product isolated from a marine soft coral, has demonstrated potent anticancer properties.[1][2] Its mechanism of action is similar to that of the taxanes, a cornerstone of chemotherapy for numerous cancers.[1][3] This guide provides a head-to-head comparison of (-)-Eleutherobin with standard-of-care microtubule-stabilizing agents, focusing on preclinical data. Due to its limited availability from natural sources and challenges in chemical synthesis, the preclinical evaluation of (-)-Eleutherobin has been restricted, and to date, no in vivo comparative studies with standard-of-care drugs have been published.[2] Therefore, this comparison is primarily based on in vitro experimental data.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

Both (-)-Eleutherobin and standard-of-care drugs like taxanes (paclitaxel, docetaxel, cabazitaxel) and epothilones (ixabepilone) are classified as microtubule-stabilizing agents. They exert their cytotoxic effects by binding to β-tubulin, a subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization, which is essential for the dynamic process of mitotic spindle formation during cell division. The stabilization of microtubules leads to mitotic arrest, ultimately triggering apoptosis (programmed cell death).[1][3] (-)-Eleutherobin has been shown to be a competitive inhibitor of radiolabeled paclitaxel binding to tubulin, suggesting that it binds at or near the same site on the microtubule.[4]

cluster_drug Microtubule Stabilizing Agents cluster_cellular_process Cellular Mechanism Eleutherobin (-)-Eleutherobin Tubulin β-Tubulin Binding Eleutherobin->Tubulin Taxanes Taxanes (Paclitaxel, Docetaxel, etc.) Taxanes->Tubulin Epothilones Epothilones (Ixabepilone) Epothilones->Tubulin Stabilization Microtubule Stabilization Tubulin->Stabilization Depolymerization Inhibition of Depolymerization Stabilization->Depolymerization Mitotic_Arrest Mitotic Arrest Depolymerization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of Action of Microtubule Stabilizing Agents.

Quantitative Comparison of In Vitro Activity

The following tables summarize the available quantitative data from preclinical studies, primarily comparing (-)-Eleutherobin with paclitaxel.

Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer Type(-)-Eleutherobin IC50 (nM)Paclitaxel IC50 (nM)Epothilone A IC50 (nM)Reference
HCT116Colon Carcinoma1510Not Reported[3]
A2780Ovarian Carcinoma40<1010-40[4]
A2780/Tax22 (Paclitaxel-Resistant)Ovarian Carcinoma172130Not Reported[3]
MDA-MB-435Breast Cancer10-40<1010-40[4]
MCF7Breast Cancer10-40<1010-40[4]

Note: The A2780/Tax22 cell line is resistant to paclitaxel due to a mutation in β-tubulin.

Table 2: In Vitro Tubulin Polymerization Activity

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

CompoundRelative Potency (vs. Paclitaxel)Maximum Polymerization Ability (vs. Eleutherobin)Reference
(-)-EleutherobinComparable100%[3][5]
Paclitaxel1Not Applicable[3][5]
NeoeleutherobinLess cytotoxic69%[5]

Experimental Protocols

Cytotoxicity Assay (MTT or XTT Assay)

This assay is a colorimetric method used to assess cell viability.

start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with serial dilutions of compounds incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 add_xtt Add XTT reagent incubation2->add_xtt incubation3 Incubate for 3h add_xtt->incubation3 read Measure absorbance at 450 nm incubation3->read calculate Calculate IC50 values read->calculate

Workflow for a typical cytotoxicity assay.
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., (-)-Eleutherobin, paclitaxel) and a vehicle control.

  • Incubation: The plates are incubated for a period of 72 hours.[6]

  • Reagent Addition: A tetrazolium salt solution (like XTT) is added to each well.[6]

  • Color Development: Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product. The plates are incubated for a few hours to allow for color development.[6]

  • Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability at each compound concentration, and the IC50 value is calculated.

In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.

start Prepare purified tubulin solution add_compound Add test compound or vehicle start->add_compound initiate Initiate polymerization (e.g., by warming to 37°C) add_compound->initiate monitor Monitor change in absorbance/fluorescence over time initiate->monitor analyze Analyze polymerization kinetics monitor->analyze

Workflow for an in vitro tubulin polymerization assay.
  • Preparation: A solution of purified tubulin is prepared in a polymerization buffer.

  • Compound Addition: The test compound or a vehicle control is added to the tubulin solution.

  • Initiation: Polymerization is initiated, typically by raising the temperature to 37°C.

  • Monitoring: The extent of microtubule polymerization is monitored over time by measuring the increase in light scattering (absorbance) at 340 nm or by using a fluorescent reporter.

  • Data Analysis: The rate and extent of polymerization are analyzed to determine the effect of the compound on tubulin assembly.

Standard-of-Care Drugs: A Broader Perspective

While direct comparative data for (-)-Eleutherobin against other standard-of-care taxanes and epothilones is not available, it is important to consider their profiles.

  • Docetaxel: A semi-synthetic analogue of paclitaxel, widely used in the treatment of breast, prostate, and other cancers.

  • Cabazitaxel: A next-generation taxane with reduced affinity for the P-glycoprotein (P-gp) drug efflux pump, making it effective in some taxane-resistant tumors.[7]

  • Ixabepilone: An epothilone B analogue that is also a poor substrate for P-gp and has shown efficacy in taxane-resistant breast cancer.

Conclusion and Future Directions

The available preclinical data, primarily from in vitro studies, indicates that (-)-Eleutherobin is a potent microtubule-stabilizing agent with a mechanism of action and cytotoxic potency comparable to paclitaxel.[1][3][5] A noteworthy observation is its activity against a paclitaxel-resistant cell line with a tubulin mutation, suggesting it may have potential in overcoming certain resistance mechanisms.[3]

The significant hurdle in the further development of (-)-Eleutherobin has been the "supply problem," with limited availability from its natural source and complex total synthesis.[2][8] Should these challenges be overcome, further preclinical evaluation, particularly in vivo head-to-head studies against a broader range of standard-of-care microtubule stabilizers, would be crucial to determine its therapeutic potential. These studies would need to assess not only its efficacy in various cancer models, including those resistant to current therapies, but also its toxicity profile and pharmacokinetic properties. Without such in vivo data, the clinical promise of (-)-Eleutherobin remains speculative.

References

Cross-Validation of In Silico Predictions with In Vitro Experiments for (-)-Eleutherin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico predictions and in vitro experimental data for the natural compound (-)-Eleutherin. By juxtaposing computational forecasts with laboratory findings, this document aims to offer a clearer understanding of this compound's potential as a therapeutic agent and to illustrate the synergistic relationship between predictive and experimental methodologies in drug discovery.

Introduction to this compound

This compound is a naphthoquinone isolated from the bulbs of several plant species, including Eleutherine bulbosa and Eleutherine americana. It has garnered significant interest in the scientific community due to its diverse pharmacological activities. This guide will delve into the computational predictions of its bioactivity and pharmacokinetic properties and cross-validate these with results from in vitro studies.

In Silico Predictions

Computational methods, or in silico studies, are pivotal in the early stages of drug discovery for predicting the biological activity and pharmacokinetic profile of a compound. This section summarizes the key in silico findings for this compound.

Molecular Docking Studies

Molecular docking predicts the binding affinity and orientation of a ligand to a target protein. For this compound, several studies have explored its interaction with various protein targets implicated in cancer and infectious diseases.

Table 1: Summary of In Silico Molecular Docking Predictions for this compound

Target ProteinBiological RoleDocking Score/Binding EnergyPredicted Interaction
Bacterial Targets (Staphylococcus aureus)
Peptide Deformylase (PDF)Essential for bacterial protein synthesisGoldScore & ChemScore reported[1]Forms hydrogen bonds and hydrophobic interactions within the active site.[1]
Transcriptional Regulator QacRMultidrug efflux pump regulationGoldScore & ChemScore reported[1]Interacts with key residues involved in ligand binding.[1]
Regulatory Protein BlaR1β-lactam resistanceGoldScore & ChemScore reported[1]Shows significant affinity, suggesting interference with antibiotic resistance mechanisms.[1]
Anticancer Targets
Caspase-8Apoptosis initiationBinding observed[2]Binds to caspase-8, suggesting a role in inducing apoptosis.[2]

Note: GoldScore and ChemScore are dimensionless fitness scores used to rank docking poses; they are not direct measures of binding energy in kcal/mol.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions

In silico ADMET prediction tools are crucial for assessing the drug-likeness of a compound. While specific ADMET predictions for this compound are not extensively reported in the literature, various online tools can be utilized to predict its properties.

Table 2: Commonly Predicted ADMET Properties and Available Online Tools

ADMET PropertyDescriptionRelevant Online Tools
Absorption
Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut into the bloodstream.PreADMET[3], admetSAR
Caco-2 PermeabilityIn vitro model for predicting intestinal drug absorption.PreADMET[3], pkCSM
Distribution
Blood-Brain Barrier (BBB) PenetrationPredicts the ability of a compound to cross the BBB and enter the central nervous system.PreADMET[3], pkCSM
Plasma Protein Binding (PPB)Predicts the extent to which a compound binds to proteins in the blood plasma.PreADMET[3], admetSAR
Metabolism
CYP450 InhibitionPredicts the potential of a compound to inhibit major drug-metabolizing enzymes.pkCSM, admetSAR
Excretion
Total ClearancePredicts the rate at which a drug is removed from the body.pkCSM
Toxicity
AMES ToxicityPredicts the mutagenic potential of a compound.PreADMET[3], ProTox-II
CarcinogenicityPredicts the potential of a compound to cause cancer.PreADMET[3], ProTox-II
hERG InhibitionPredicts the risk of cardiotoxicity.pkCSM, admetSAR

In Vitro Experimental Validation

In vitro experiments are essential to confirm the predictions made by in silico models and to elucidate the biological mechanisms of a compound. This section details the experimental evidence for this compound's bioactivity.

Antibacterial Activity

Table 3: In Vitro Antibacterial Activity of this compound against Staphylococcus aureus

AssayEndpointResultReference
MicrodilutionMinimum Inhibitory Concentration (MIC)31.25 to >1000 µg/mL[4]
Anticancer Activity

Table 4: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeAssayEndpoint (IC50)Reference
C6Rat GliomaMTT Assay4.98 µM (24h)[5]
WiDrHuman Colon CancerMTT Assay56.145 µg/mL (n-hexane extract)[6]
JurkatHuman T-cell LeukemiaMTT Assay13.087 µg/mL (root extract)

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of a compound on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow to confluence.

  • Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells with PBS to remove debris and add fresh medium containing this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Colony Formation Assay

This assay evaluates the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with this compound for a specific period.

  • Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.

  • Colony Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.

Signaling Pathways Modulated by this compound

In silico and in vitro studies have suggested that this compound exerts its biological effects by modulating several key signaling pathways.

PI3K/Akt Signaling Pathway

In vitro studies have shown that this compound can inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[5]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Promotes Eleutherin Eleutherin Eleutherin->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

NF-κB Signaling Pathway

A related compound, (-)-isoeleutherin, has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer. This suggests that this compound may also target this pathway.

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to NF-κB (p50/p65) NF-κB (p50/p65) Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription Induces Inflammation & Cell Survival Inflammation & Cell Survival Gene Transcription->Inflammation & Cell Survival Promotes Eleutherin (Predicted) Eleutherin (Predicted) Eleutherin (Predicted)->IKK Complex Inhibits

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Conclusion: Bridging In Silico and In Vitro Worlds

The compilation of in silico predictions and in vitro experimental data for this compound highlights a strong correlation between computational modeling and laboratory results. The predicted interactions with key protein targets in bacteria and cancer cells are substantiated by the observed antibacterial and anticancer activities in vitro. The identified mechanisms of action, such as the inhibition of the PI3K/Akt pathway and the induction of apoptosis, provide a solid foundation for its therapeutic potential.

This guide underscores the value of an integrated approach in drug discovery. In silico methods can efficiently screen and prioritize compounds, while in vitro experiments are indispensable for validating these predictions and elucidating the underlying biological mechanisms. Further research, including in vivo studies and more detailed mechanistic investigations, is warranted to fully explore the therapeutic promise of this compound.

References

Reproducibility of Antibacterial Effects of (-)-Eleutherin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of published scientific findings is a cornerstone of research and development. In the field of natural product pharmacology, variations in experimental protocols can significantly impact the observed bioactivities of compounds like (-)-Eleutherin, a naphthoquinone isolated from plants of the Eleutherine genus. This guide provides a comparative analysis of published data on the antibacterial effects of this compound and related extracts, with a focus on highlighting the nuances that may affect experimental reproducibility. While direct, head-to-head replication studies are not abundant in the public domain, a comparison of methodologies and outcomes from different research groups offers valuable insights into the consistency of these findings.

Summary of In Vitro Antibacterial Activity

The antibacterial activity of this compound and extracts from Eleutherine species has been evaluated against a range of bacteria, with notable activity often reported against Gram-positive bacteria, particularly Staphylococcus aureus. Activity against Gram-negative bacteria such as Escherichia coli appears to be more variable. The following tables summarize quantitative data from various studies.

Table 1: Antibacterial Activity of Purified Eleutherin and Isoeleutherin

CompoundBacterial StrainMIC (µg/mL)IC50 (µg/mL)MBC (µg/mL)Reference
EleutherinStaphylococcus aureusInactiveModerately ActiveInactive[1][2]
IsoeleutherinStaphylococcus aureusInactiveModerately ActiveInactive[1][2]
EleutherinEscherichia coliInactiveInactiveInactive[1][2]
IsoeleutherinEscherichia coliInactiveInactiveInactive[1][2]

Note: In the study by Bastos et al. (2024), "inactive" for MIC and MBC was defined as concentrations greater than the tested range, while "moderately active" for IC50 was between 100 and 500 µg/mL. The exact IC50 values were not provided in the abstract.

Table 2: Antibacterial Activity of Eleutherine spp. Extracts

Plant ExtractBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Eleutherine bulbosa butanol extractStaphylococcus aureus46 - 187Not specified[3]
Eleutherine bulbosa aqueous extractStaphylococcus aureus46 - 187Higher than gentamicin/ciprofloxacin[3]
Eleutherine bulbosa chloroform extract + gentamicinShigella boydiiSynergistic effectNot specified[3]
Eleutherine americana ethanolic extractMRSA isolates62.5 - 1000Not specified[4]
Eleutherine americana ethanolic extractS. aureus reference strains250Not specified[4]
Eleutherine americana ethanolic extractS. aureus food isolates60 - 100014.5 - 15.7 (at 2.5 mg/disc)[5]
Eleutherine bulbosa dichloromethane fractionStaphylococcus aureus125Not specified[2][6]
Eleutherine bulbosa fraction with isoeleutherinStaphylococcus aureus250Not specified[2]

Discussion on Reproducibility

The data presented reveals some consistencies and several points of variance that are critical for understanding the reproducibility of this compound's antibacterial effects.

Consistencies:

  • Gram-Positive Selectivity: Across multiple studies, extracts of Eleutherine species consistently demonstrate greater inhibitory potential against the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli[1][2].

  • Bacteriostatic vs. Bactericidal: Some studies suggest that the action of these compounds may be primarily bacteriostatic (inhibiting growth) rather than bactericidal (killing bacteria), as indicated by high MBC values relative to MIC or IC50 values[2][5].

Inconsistencies and Factors Affecting Reproducibility:

  • Extract vs. Pure Compound: Crude extracts and fractions often show significant activity (lower MICs), while purified eleutherin and isoeleutherin have been reported as inactive at similar concentrations when assessing MIC[1][2][3]. This suggests potential synergistic effects between compounds in the extracts or that other, more potent compounds are present.

  • Methodological Variations: The choice of solvent for extraction (e.g., butanol, ethanol, dichloromethane) significantly impacts the resulting concentration of active compounds and thus the observed antibacterial potency[3].

  • Endpoint Measurement: The use of different metrics (MIC, IC50, zone of inhibition) can lead to different interpretations of activity. For instance, a compound might be deemed "moderately active" based on its IC50 value but "inactive" based on its MIC[1][2].

  • Bacterial Strain Differences: The specific strain of bacteria used, including whether it is a reference strain or a clinical/food isolate (and its resistance profile), can influence the observed MIC values[4][5].

Experimental Protocols

To aid in the design of reproducible experiments, detailed methodologies from the cited literature are outlined below.

General Workflow for Assessing Antibacterial Activity

G cluster_prep Preparation cluster_assay Antibacterial Assays cluster_analysis Data Analysis & Interpretation Plant_Material Plant Material (e.g., Eleutherine bulbosa bulbs) Extraction Solvent Extraction (e.g., Ethanol, Butanol) Plant_Material->Extraction Fractionation Fractionation/Isolation (e.g., Chromatography) Extraction->Fractionation Broth_Microdilution Broth Microdilution Assay Extraction->Broth_Microdilution Agar_Disc_Diffusion Agar Disc Diffusion Assay Extraction->Agar_Disc_Diffusion Purified_Compound Purified this compound Fractionation->Purified_Compound Purified_Compound->Broth_Microdilution Purified_Compound->Agar_Disc_Diffusion Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculum_Prep Inoculum Preparation (Standardized density, e.g., 0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Agar_Disc_Diffusion MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination IC50_Determination IC50 Determination Broth_Microdilution->IC50_Determination Data_Collection Data Collection (e.g., OD readings, zone diameters) Agar_Disc_Diffusion->Data_Collection MBC_Determination MBC Determination MIC_Determination->MBC_Determination Comparison Comparison with Controls (Positive & Negative) MBC_Determination->Comparison IC50_Determination->Comparison Data_Collection->Comparison Conclusion Conclusion on Antibacterial Effect Comparison->Conclusion

Caption: General experimental workflow for evaluating antibacterial activity.

Broth Microdilution for MIC and IC50 Determination
  • Preparation of Test Substance: Dissolve the purified compound or extract in a suitable solvent (e.g., DMSO or methanol) to create a stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.

  • Controls: Include wells with broth and inoculum only (negative control), broth only (sterility control), and broth with a standard antibiotic (positive control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test substance that visibly inhibits bacterial growth.

  • IC50 Determination: Measure the optical density (OD) of each well using a microplate reader. The IC50 is the concentration that inhibits 50% of bacterial growth compared to the negative control.

Agar Disc Diffusion for Zone of Inhibition
  • Plate Preparation: Spread a standardized bacterial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disc Application: Place sterile paper discs impregnated with a known concentration of the test substance onto the agar surface.

  • Controls: Use a disc with solvent only as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

Proposed Mechanism of Action

The antibacterial action of naphthoquinones like eleutherin is thought to be multifactorial. Molecular docking studies suggest potential interactions with key bacterial proteins, while the quinone structure itself points towards the generation of reactive oxygen species (ROS).

G cluster_cell Bacterial Cell Eleutherin This compound ROS Reactive Oxygen Species (ROS) Eleutherin->ROS generates Bacterial_Proteins Bacterial Proteins (e.g., BlaR1, QacR) Eleutherin->Bacterial_Proteins interacts with Cell_Membrane Cell Membrane ROS->Cell_Membrane damages DNA DNA ROS->DNA damages Cellular_Damage Cellular Damage Cell_Membrane->Cellular_Damage Growth_Inhibition Growth Inhibition Bacterial_Proteins->Growth_Inhibition leads to DNA->Cellular_Damage Cellular_Damage->Growth_Inhibition

Caption: Proposed antibacterial mechanisms of this compound.

Molecular docking studies have identified potential protein targets in S. aureus, such as the regulatory protein BlaR1 and the transcriptional regulator QacR[1]. Interaction with these proteins could interfere with antibiotic resistance mechanisms. Additionally, the generation of ROS can lead to oxidative stress, causing damage to the cell membrane and DNA, ultimately inhibiting bacterial growth[1][4].

Conclusion and Recommendations

The available evidence suggests that extracts from Eleutherine species possess notable antibacterial activity, particularly against S. aureus. However, the efficacy of purified this compound is less consistently reported, and direct reproducibility of findings is challenging to assess due to methodological variations across studies.

For researchers in this area, the following recommendations are crucial:

  • Detailed Reporting: Thoroughly document and report all experimental parameters, including the plant's geographical origin, extraction and purification methods, bacterial strains and their sources, and the specific parameters of the antimicrobial assays.

  • Standardized Protocols: Whenever possible, adhere to standardized protocols for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Multiple Assays: Employ a combination of assays (e.g., MIC, MBC, and time-kill kinetics) to provide a more comprehensive characterization of the antibacterial effect.

  • Replication Studies: There is a clear need for studies that directly aim to replicate the findings of previous work to firmly establish the antibacterial potential of this compound.

By addressing these factors, the scientific community can build a more robust and reproducible body of evidence to guide the development of new antibacterial agents from natural sources.

References

In Vivo Therapeutic Efficacy of (-)-Eleutherin: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic effects of (-)-Eleutherin against established alternative treatments in preclinical animal models of inflammatory diseases, cancer, and neurodegenerative disorders. While in vitro studies have suggested promising bioactivities of this compound, a purified naphthoquinone found in plants of the Eleutherine genus, its in vivo validation remains limited. This document summarizes the available data for crude extracts of Eleutherine bulbosa and compares it with the well-documented in vivo efficacy of standard therapeutic agents—ibuprofen for inflammation, doxorubicin for cancer, and donepezil for neuroprotection.

A significant gap in the current scientific literature is the lack of specific in vivo studies on purified this compound across these therapeutic areas. The data presented for Eleutherine is derived from studies using whole plant extracts, which contain a mixture of compounds and necessitate caution when extrapolating to the effects of purified this compound. This guide highlights the urgent need for further in vivo research to validate the therapeutic potential of this compound and establish a clear dose-response relationship and efficacy profile.

Anti-inflammatory Effects: Comparison with Ibuprofen

Model: Carrageenan-Induced Paw Edema in Rats

This standard model is used to assess acute inflammation. Edema is induced by injecting carrageenan into the rat's paw, and the reduction in swelling is measured over time following treatment.

Experimental Protocol: Carrageenan-Induced Paw Edema

Male Wistar rats (150-200g) are used. A 1% w/v solution of carrageenan in saline is prepared. A sub-plantar injection of 0.1 mL of the carrageenan solution is administered into the right hind paw of each rat. Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection. Test compounds or vehicle are administered orally or intraperitoneally 30-60 minutes before carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the control group.[1]

Data Presentation

Treatment GroupDoseRoute of AdministrationPaw Edema Inhibition (%) at 3 hoursReference
This compound Data Not AvailableData Not AvailableData Not Available
Eleutherine bulbosa Extract 1000 mg/kgOralSignificant decrease in arthritis score (related inflammatory model)[2]
Ibuprofen 100 mg/kgOralStatistically significant decrease in paw size[3]
Ibuprofen 15 mg/kgNot Specified73%[4]
Indomethacin (Standard NSAID) 10 mg/kgNot Specified54%[4]

Signaling Pathway: Arachidonic Acid Cascade in Inflammation

Inflammation_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1/COX-2 Inhibits This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->COX-1/COX-2 Potential Inhibition

Caption: Ibuprofen inhibits the COX enzymes, blocking prostaglandin synthesis and reducing inflammation. This compound's mechanism is not yet elucidated in vivo.

Anticancer Effects: Comparison with Doxorubicin

Model: MDA-MB-231 Human Breast Cancer Xenograft in Nude Mice

This model involves implanting human breast cancer cells (MDA-MB-231) into immunodeficient mice to study tumor growth and the efficacy of anticancer agents.

Experimental Protocol: Xenograft Mouse Model

Female immunodeficient mice (e.g., BALB/c nude) are used. MDA-MB-231 cells (5 x 10^6 cells in a mixture of PBS and Matrigel) are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups. The test compound, vehicle, or a standard drug like doxorubicin is administered (e.g., intravenously or intraperitoneally) according to a specified schedule. Tumor volume is measured regularly with calipers (Volume = 0.5 x length x width²). At the end of the study, tumors are excised and weighed.[5]

Data Presentation

Treatment GroupDoseRoute of AdministrationEndpointResultReference
This compound Data Not AvailableData Not AvailableTumor Volume/WeightData Not Available
Eleutherine bulbosa Polysaccharides Not SpecifiedNot SpecifiedTumor GrowthSignificantly reduced tumor growth[6]
Doxorubicin 4 mg/kgIntratumoralTumor VolumeTumor regression[7]
Doxorubicin 8 mg/kgIntratumoralTumor VolumeTumor regression[7]
Doxorubicin 1 mg/kgIntravenousTumor Volume53% inhibition of xenograft growth[8]

Experimental Workflow: Anticancer Drug Efficacy in a Xenograft Model

Anticancer_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Cell_Culture MDA-MB-231 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Groups Control (Vehicle) This compound Doxorubicin Randomization->Treatment_Groups Dosing Drug Administration (e.g., i.v., i.p.) Treatment_Groups->Dosing Tumor_Measurement Tumor Volume Measurement (Calipers) Dosing->Tumor_Measurement Endpoint Endpoint: Tumor Excision & Weight Tumor_Measurement->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Caption: Workflow for evaluating anticancer drug efficacy in a xenograft mouse model.

Neuroprotective Effects: Comparison with Donepezil

Model: Scopolamine-Induced Memory Impairment in Mice

Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking some aspects of Alzheimer's disease. This model is used to screen for drugs with potential to improve memory and learning.

Experimental Protocol: Scopolamine-Induced Memory Impairment

Male C57BL/6 mice are used. Memory function is assessed using behavioral tests such as the Morris water maze or Y-maze. For the Morris water maze, mice are trained to find a hidden platform in a pool of water. Scopolamine (1 mg/kg) is administered intraperitoneally to induce memory impairment. The test compound, vehicle, or a standard drug like donepezil is administered before the scopolamine injection. Escape latency (time to find the platform) and time spent in the target quadrant during a probe trial are measured to assess spatial memory.[9][10]

Data Presentation

Treatment GroupDoseRoute of AdministrationBehavioral TestOutcomeReference
This compound Data Not AvailableData Not AvailableMorris Water Maze / Y-MazeData Not Available
Eleutheroside B (related compound) Not SpecifiedNot SpecifiedMaze-based tasksImproved performance, enhanced spatial memory[11]
Donepezil 3-10 mg/kgOralY-MazeAmeliorated scopolamine-induced memory impairment[12]
Donepezil 5 mg/kgIntraperitonealMorris Water MazeDecreased escape latency[13]

Signaling Pathway: Cholinergic Neurotransmission and Memory

Neuroprotection_Pathway Presynaptic_Neuron Presynaptic_Neuron ACh ACh Presynaptic_Neuron->ACh Release Acetylcholine_(ACh) Acetylcholine_(ACh) Synaptic_Cleft Synaptic_Cleft Muscarinic_Receptors Muscarinic_Receptors Synaptic_Cleft->Muscarinic_Receptors Postsynaptic_Neuron Postsynaptic_Neuron Memory_Formation Memory_Formation Postsynaptic_Neuron->Memory_Formation Muscarinic_Receptors->Postsynaptic_Neuron AChE AChE Choline_Acetate Choline_Acetate AChE->Choline_Acetate Scopolamine Scopolamine Scopolamine->Muscarinic_Receptors Blocks Donepezil Donepezil Donepezil->AChE Inhibits This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->AChE Potential Inhibition ACh->Synaptic_Cleft ACh->AChE Degradation

Caption: Donepezil inhibits acetylcholinesterase (AChE), increasing acetylcholine levels and improving memory. This compound's effect on this pathway in vivo is unknown.

Conclusion

To bridge this knowledge gap, future research should prioritize the in vivo evaluation of purified this compound in standardized and well-characterized animal models. Such studies are essential to:

  • Establish a clear dose-response relationship for its anti-inflammatory, anticancer, and neuroprotective effects.

  • Elucidate the underlying mechanisms of action in a whole-organism context.

  • Provide the necessary preclinical data to support its potential development as a novel therapeutic agent.

Without these crucial in vivo studies, the therapeutic potential of this compound will remain largely speculative and its translation to a clinical setting will not be feasible. This guide serves to highlight both the potential suggested by preliminary research and the critical need for rigorous in vivo validation.

References

Comparative Analysis of (-)-Eleutherin Analogs: A Guide to Structure-Activity Relationship Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides a comparative overview of the most studied compounds in this class—(-)-Eleutherin and Isoeleutherin—based on the available experimental data. Furthermore, it offers detailed protocols for the key biological assays essential for the evaluation of any novel analogs, alongside visualizations of these experimental workflows and relevant signaling pathways to guide future research in this area.

Comparison of Naturally Occurring this compound and Isoeleutherin

This compound and Isoeleutherin are naphthoquinone compounds that have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1] Their primary difference lies in the stereochemistry at the C-3 position of the pyran ring. The available data suggests that their cytotoxic effects can be cell-line dependent.

Quantitative Data Presentation

The following table summarizes the available in vitro cytotoxic activity data for this compound and Isoeleutherin against different cell lines. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.

CompoundCell LineAssayIC₅₀ (µM)Exposure Time (h)Source
This compound Rat Glioma C6MTT32.336[2]
Rat Glioma C6MTT28.4612[2]
Rat Glioma C6MTT4.9824[2]
Isoeleutherin VERO (normal)MTT> 200 µg/mL24, 48[1]
HepG2 (liver)MTTLess toxic than extracts24, 48[1]
MacrophagesNot specifiedCC₅₀ > 500 µg/mLNot specified[3]
L. amazonensisNot specifiedIC₅₀ = 25 µg/mLNot specified[3]

Experimental Protocols

For researchers aiming to synthesize and evaluate novel this compound analogs, the following are detailed protocols for key in vitro assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound analogs at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of cells, and the DNA content is measured by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound analogs as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating).

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.

Mandatory Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Analog Dilutions treatment Treat Cells with Analogs compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (4h) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_plate Measure Absorbance (570nm) solubilization->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for Cytotoxicity (MTT) Assay.

experimental_workflow_apoptosis_cell_cycle cluster_apoptosis Apoptosis Assay cluster_cell_cycle Cell Cycle Analysis start Seed & Treat Cells with Analogs harvest Harvest Adherent & Floating Cells start->harvest wash Wash with PBS harvest->wash resuspend_apoptosis Resuspend in Binding Buffer wash->resuspend_apoptosis fix_ethanol Fix in 70% Ethanol wash->fix_ethanol stain_annexin_pi Stain with Annexin V-FITC & PI resuspend_apoptosis->stain_annexin_pi analyze_apoptosis Analyze by Flow Cytometry stain_annexin_pi->analyze_apoptosis stain_pi Stain with PI & RNase A fix_ethanol->stain_pi analyze_cell_cycle Analyze by Flow Cytometry stain_pi->analyze_cell_cycle

Caption: Workflow for Apoptosis and Cell Cycle Assays.

caspase_pathway Eleutherin_Analogs This compound Analogs Caspase8 Caspase-8 Eleutherin_Analogs->Caspase8 Activation DNA_damage DNA Damage Eleutherin_Analogs->DNA_damage Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis DNA_damage->Apoptosis

Caption: Postulated Apoptotic Signaling Pathway.

Conclusion

The study of this compound and its analogs presents a promising avenue for the discovery of new anticancer agents. However, the current body of research lacks a systematic exploration of the structure-activity relationships of novel, synthetically derived analogs. The available data on this compound and Isoeleutherin suggest that these compounds possess cytotoxic properties and can induce apoptosis. Future research should focus on the rational design and synthesis of a library of this compound derivatives with modifications at key positions, followed by a comprehensive and comparative evaluation of their biological activities using standardized protocols as outlined in this guide. Such studies are crucial for elucidating the pharmacophore of this class of compounds and for the development of more potent and selective anticancer drug candidates.

References

Independent Verification of the Reported Protein Targets of (-)-Eleutherin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Eleutherin, a naphthoquinone isolated from several plant species, has garnered scientific interest for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A crucial aspect of its drug development potential lies in the precise identification and validation of its protein targets. This guide provides a comparative analysis of the experimentally verified protein targets of this compound, contrasting its activity with other known inhibitors. We delve into the experimental data and provide detailed protocols for the key assays used in target validation.

Executive Summary

Initial computational studies have predicted a broad range of protein targets for this compound, spanning antibacterial, antimalarial, anticancer, and other therapeutic areas. However, rigorous experimental validation is paramount to substantiate these in-silico findings. To date, the most compelling experimental evidence points towards Topoisomerase II as a direct target of this compound. Its inhibitory effects on the PI3K/AKT signaling pathway have also been observed, although direct binding validation remains less clear. For many other computationally predicted targets, particularly in the antibacterial space, independent experimental verification is still lacking. This guide will focus on the experimentally supported targets to provide a reliable foundation for further research and development.

Data Presentation: Comparative Analysis of this compound and Alternative Inhibitors

Table 1: Comparison of this compound and Other Topoisomerase II Inhibitors
CompoundTarget(s)Mechanism of ActionPotency (IC50)Key Characteristics
This compound Topoisomerase IICatalytic inhibitor; slows the catalytic cycle by inducing religation and dissociation of the enzyme from DNA in the presence of ATP.[1]Not explicitly reported in comparative assays.A natural product with a distinct mechanism from etoposide; does not act as a topoisomerase II poison.[1]
Etoposide Topoisomerase IIαTopoisomerase II poison; stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks.~50-100 µM for cleavage complex formation.A widely used chemotherapeutic agent; its activity is dependent on trapping the covalent intermediate.
Doxorubicin Topoisomerase II, DNA intercalationIntercalates into DNA and inhibits topoisomerase II progression, leading to DNA breaks.Varies with cell line and assay conditions.A potent and widely used anthracycline antibiotic in cancer chemotherapy.
Merbarone Topoisomerase IICatalytic inhibitor; inhibits the DNA cleavage step without stabilizing the cleavage complex.Not specified.An example of a non-poisonous catalytic inhibitor.
Table 2: Comparison of this compound and Other PI3K/AKT Pathway Inhibitors
CompoundTarget(s)Mechanism of ActionPotency (IC50)Key Characteristics
This compound PI3K/AKT PathwayInhibits the PI3K/AKT pathway, leading to decreased expression of p-Akt.[2]IC50 of 4.98 µM (±0.22) for cytotoxicity in C6 glioma cells after 24h.[2]A natural product; the direct molecular target within the pathway is not yet fully elucidated.[2]
Wortmannin PI3K (Class I, II, III)Irreversible, covalent inhibitor of the p110 catalytic subunit of PI3K.~3-5 nMHighly potent but has a short half-life and can exhibit off-target effects at higher concentrations.[3]
LY294002 PI3K (Pan-Class I)Reversible, ATP-competitive inhibitor of PI3K.~0.5-1.4 µM (isoform-dependent)Less potent than wortmannin but more stable in solution; also known to have off-target effects.[3]
Resveratrol PI3K/AKT/mTOR PathwayModulates the pathway through various mechanisms, including direct inhibition and activation of upstream regulators like AMPK.Varies depending on cell type and conditions.A natural polyphenol with pleiotropic effects on multiple signaling pathways.

Experimental Protocols

Protocol 1: Topoisomerase II DNA Decatenation Assay

This assay is a fundamental method to determine if a compound inhibits the catalytic activity of topoisomerase II.

Principle: Topoisomerase II can resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual circular DNA molecules. The large kDNA network is unable to enter an agarose gel, whereas the decatenated minicircles can. An inhibitor of topoisomerase II will prevent this resolution, resulting in the retention of the kDNA in the loading well.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)

  • 10 mM ATP

  • This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 5x Stop Buffer/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.05% bromophenol blue)

  • Proteinase K

  • Agarose

  • TBE or TAE buffer

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a 20 µL final volume per reaction, combine:

    • 2 µL of 10x Topo II Assay Buffer

    • 2 µL of 10 mM ATP

    • 2 µL of kDNA (e.g., 200 ng)

    • Sterile water to bring the volume to 18 µL after adding the enzyme.

  • Inhibitor Addition: Add 1 µL of the test compound at various concentrations to the respective reaction tubes. Include a solvent-only control (e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding 2 µL of diluted Topoisomerase II enzyme (e.g., 1-5 units) to each tube. Include a "no-enzyme" control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reactions by adding 5 µL of 5x Stop Buffer/Loading Dye containing SDS. Add Proteinase K to a final concentration of 50 µg/mL and incubate at 50°C for 30 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the entire reaction volume onto a 1.0% agarose gel. Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis: Stain the gel with a suitable DNA stain and visualize it under UV light. The decatenated DNA minicircles will appear as a faster-migrating band. The inhibition of decatenation is indicated by a decrease in the intensity of this band and an increase in the signal in the well. Quantify the band intensities to determine the IC50 value.

Protocol 2: PI3K/AKT Pathway Inhibition Assay (Western Blot)

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, which is indicative of its activation state.

Principle: The activation of the PI3K/AKT pathway leads to the phosphorylation of AKT at specific residues (e.g., Ser473 and Thr308). Western blotting with phospho-specific antibodies allows for the detection of these phosphorylation events. A decrease in the level of phosphorylated AKT (p-AKT) in response to a compound indicates inhibition of the pathway.

Materials:

  • Cell culture medium and reagents

  • Cell line of interest (e.g., C6 glioma cells)

  • This compound and other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration. Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the relative change in p-AKT levels.

Mandatory Visualization

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Survival, Growth, Proliferation mTORC1->Downstream Eleutherin This compound Eleutherin->AKT Inhibits (mechanism unclear) Wortmannin Wortmannin/ LY294002 Wortmannin->PI3K Inhibits TopoII_Assay_Workflow start Start mix Prepare Reaction Mix (Buffer, ATP, kDNA) start->mix add_cpd Add Test Compound (this compound, etc.) mix->add_cpd add_enz Add Topoisomerase II add_cpd->add_enz incubate Incubate at 37°C add_enz->incubate stop Stop Reaction (SDS, Proteinase K) incubate->stop gel Agarose Gel Electrophoresis stop->gel visualize Stain and Visualize Gel gel->visualize analyze Analyze Band Intensity (Quantify Inhibition) visualize->analyze end End analyze->end Western_Blot_Workflow start Start treat Cell Treatment with Test Compound start->treat lyse Cell Lysis and Protein Quantification treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (e.g., anti-p-AKT) block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Quantify Bands detect->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of (-)-Eleutherin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (-)-Eleutherin, a naphthoquinone derivative. In the absence of specific disposal protocols for this compound, the following procedures are based on established guidelines for the disposal of hazardous, pharmacologically active, and naphthalene-based organic chemical waste.

I. Understanding the Hazard Profile

Key Safety Considerations:

  • Pharmacologically Active: Handle with care to avoid exposure.

  • Incompatibilities: Avoid contact with oxidizing agents, alkaline metals, and strong bases.[1]

II. Proper Disposal Procedures

The following step-by-step methodologies provide a framework for the safe disposal of this compound waste, encompassing unused stock solutions, contaminated labware, and personal protective equipment (PPE).

Step 1: Waste Identification and Segregation

Correctly identifying and segregating this compound waste is crucial to prevent incompatible chemical reactions and ensure proper disposal.

  • Waste Characterization: All materials contaminated with this compound must be classified as hazardous chemical waste.

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.

    • Keep this compound waste separate from strong oxidizing agents, alkaline metals, and strong bases.[1]

    • Collect halogenated and non-halogenated organic solvent waste in separate, clearly labeled containers.

Step 2: Waste Collection and Containment

Proper containment is essential to prevent spills and environmental contamination.

  • Containers:

    • Use sturdy, chemically resistant containers for waste collection. For liquid waste, glass or polyethylene containers are generally suitable.

    • Ensure containers have secure, screw-on caps to prevent leaks and evaporation.

    • Containers should remain closed except when adding waste.[2]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • The label must clearly identify the contents, including "this compound waste," the solvents used, and their approximate concentrations.

    • Indicate the accumulation start date on the label.

Step 3: Specific Waste Stream Management

Different types of waste require specific handling procedures.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Do not attempt to neutralize or dispose of it down the drain.
Liquid Waste (Aqueous) Aqueous solutions containing this compound must not be disposed of down the drain. Collect these solutions as liquid hazardous waste in a designated, labeled container.
Liquid Waste (Organic) Collect in a separate, labeled container for halogenated or non-halogenated organic waste, depending on the solvent used.
Contaminated Solid Waste This includes items such as contaminated gloves, bench paper, pipette tips, and empty vials. Place these materials in a designated, clearly labeled hazardous waste container. The first rinse of any container that held this compound must be collected as hazardous waste.[2]
Empty Chemical Containers Thoroughly empty all contents. The first rinse must be collected and disposed of as hazardous waste.[2] After a thorough rinsing and drying, obliterate or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[2]

Step 4: Storage of Hazardous Waste

Proper storage of hazardous waste in the laboratory is a critical safety measure.

  • Location: Store hazardous waste in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: All liquid hazardous waste containers must be stored in a secondary container that can hold 110% of the volume of the primary container.

  • Flammability: If the waste is flammable, it must be stored in a fire-rated cabinet.

Step 5: Final Disposal

The final disposal of hazardous waste must be handled by authorized personnel.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

  • Documentation: Ensure all required paperwork is completed for the waste pickup, providing an accurate description of the waste as per the container label.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Eleutherin_Disposal_Workflow start Start: this compound Waste Generated identify Identify Waste Type start->identify liquid Liquid Waste identify->liquid solid Solid Waste (Contaminated PPE, Labware) identify->solid   aqueous Aqueous Solution liquid->aqueous Aqueous? organic Organic Solvent Solution liquid->organic Organic? collect_solid Collect in Labeled Hazardous Solid Waste Container solid->collect_solid collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container aqueous->collect_aqueous collect_organic Collect in Labeled Organic Hazardous Waste Container organic->collect_organic store Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store collect_aqueous->store collect_organic->store pickup Schedule Pickup with Environmental Health & Safety (EHS) store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Eleutherin
Reactant of Route 2
Reactant of Route 2
(-)-Eleutherin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.